The following technical guide provides an in-depth analysis of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate , focusing on its chemical identity, regioselective synthesis, and utility in medicinal chemistry. Core Ide...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate , focusing on its chemical identity, regioselective synthesis, and utility in medicinal chemistry.
Core Identification & Chemical Registry
This compound serves as a critical pharmacophore scaffold, particularly in the development of Factor Xa inhibitors, anti-inflammatory agents, and agrochemical fungicides. Its structural rigidity and the electronic influence of the nitro group make it a valuable intermediate for Structure-Activity Relationship (SAR) studies.
Registry / Property
Data
CAS Number
19532-38-8
IUPAC Name
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Molecular Formula
C₁₂H₁₁N₃O₄
Molecular Weight
261.23 g/mol
SMILES
CCOC(=O)c1ccn(n1)c2ccc(cc2)[O-]
InChIKey
SPZXMOFHJNSAAS-UHFFFAOYSA-N (Note: Verify specific isomer linkage)
Appearance
Yellow to orange crystalline solid
Solubility
Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in Ethanol; insoluble in Water.
Synthesis & Regiochemistry
The synthesis of 1-aryl-pyrazole-3-carboxylates is chemically non-trivial due to the challenge of regioselectivity . The reaction of hydrazines with unsymmetrical 1,3-dielectrophiles can yield either the 1,3-isomer (target) or the 1,5-isomer.
The Regioselectivity Problem
When reacting ethyl propiolate (alkyne) with 4-nitrophenylhydrazine , the major product is often the 1,5-isomer (ethyl 1-(4-nitrophenyl)-1H-pyrazole-5-carboxylate) or the 5-hydroxy-pyrazoline tautomer, due to the nucleophilic attack of the hydrazine terminal nitrogen (
) on the -carbon of the alkyne.
The Preferred Route: Enaminone Cyclocondensation
To strictly enforce the formation of the 1,3-isomer , the Enaminone Route is the industry standard. This method utilizes ethyl 3-(dimethylamino)acrylate as a masked 1,3-dicarbonyl equivalent.
Protocol:
Precursor Formation: Reaction of ethyl formate and ethyl acetate (or ethyl propiolate with dimethylamine) yields ethyl 3-(dimethylamino)acrylate .
Cyclization: The enaminone reacts with 4-nitrophenylhydrazine in refluxing ethanol or acetic acid.
Mechanism:
Step 1 (Transamination/Michael Addition): The more nucleophilic
of the hydrazine attacks the -carbon of the acrylate, displacing the dimethylamine group.
Step 2 (Cyclization): The remaining aniline-like nitrogen attacks the ester carbonyl (or aldehyde equivalent if using different precursors), but in this specific acrylate scaffold, the ring closes to form the pyrazole core with the carboxylate retained at the 3-position.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for the regioselective synthesis of the target 1,3-isomer.
Caption: Regioselective synthesis pathway via enaminone intermediate to ensure 1,3-substitution pattern.
Biological Relevance & Applications
The 1-aryl-pyrazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a template for various bioactive molecules.
Pharmacophore Utility
Factor Xa Inhibitors: The pyrazole ring serves as a rigid linker that orients the distal aryl group (4-nitrophenyl) into the S1/S4 binding pockets of coagulation proteases.
CB1 Receptor Antagonists: Analogous to Rimonabant, 1,5-diarylpyrazoles are common, but the 1,3-isomer offers a distinct vector for exploring novel chemical space, reducing off-target affinity.
Agrochemicals: Used as a precursor for herbicides that inhibit protoporphyrinogen oxidase (PPO).
Functionalization
The ethyl ester at position 3 is a versatile handle:
Hydrolysis: Yields the carboxylic acid (CAS 401906-11-4 analogues) for amide coupling.
Reduction: Yields the alcohol for ether synthesis.
Hydrazinolysis: Yields the hydrazide, a precursor for 1,2,4-triazole fused systems.
Experimental Handling & Safety
Safety Profile (GHS Classification)
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: The nitro group introduces a potential explosion hazard if heated under confinement or subjected to high-energy shock, though this specific ester is generally stable.
Standard Purification Protocol
If the synthesis yields a mixture of isomers (1,3 and 1,5):
TLC: Use Hexane:Ethyl Acetate (3:1). The 1,3-isomer typically has a slightly lower Rf value due to the interaction between the ester and the adjacent nitrogen lone pair, though this varies by solvent.
Recrystallization: Ethanol is the preferred solvent. The 1-(4-nitrophenyl) derivative crystallizes readily upon cooling.
Validation:
1H NMR (DMSO-d6): Look for the pyrazole protons.
H-5: ~8.5-9.0 ppm (Deshielded by adjacent N-Aryl).
H-4: ~6.9-7.1 ppm (Doublet, J ~2.5 Hz).
Coupling: A characteristic vicinal coupling (
) confirms the substitution pattern.
References
ChemBK. (2024). Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate - CAS 19532-38-8. Retrieved from [Link]
Martins, M. A., et al. (2006). Regioselective Synthesis of 1-Aryl-3-ethoxycarbonylpyrazoles. Journal of Organic Chemistry. (Contextual grounding for enaminone route).
PubChem. (2024).[1] Pyrazole-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]
An In-Depth Technical Guide to Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, identified by the CAS number 92670-55-8, is a heterocyclic compound belonging to the vast an...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, identified by the CAS number 92670-55-8, is a heterocyclic compound belonging to the vast and pharmacologically significant pyrazole family. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1] The title compound is characterized by a 1-aryl substitution with a 4-nitrophenyl group and an ethyl carboxylate moiety at the 3-position of the pyrazole ring. This specific arrangement of functional groups suggests its potential as a versatile intermediate in organic synthesis and a candidate for biological evaluation in drug discovery programs. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4] The presence of the nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic properties of the molecule, potentially modulating its biological activity and metabolic stability. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, with a focus on its relevance to drug development.
Physicochemical Properties
While specific experimental data for ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is not extensively reported in publicly available literature, its general properties can be inferred from its structure and comparison with related compounds.
Property
Predicted/Inferred Value
Molecular Formula
C12H11N3O4
Molecular Weight
261.24 g/mol
Appearance
Likely a crystalline solid
Solubility
Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Stability
Stable under normal laboratory conditions. The nitro group may be susceptible to reduction.
Synthesis and Mechanism
The synthesis of 1-aryl-1H-pyrazole-3-carboxylates is a well-established area of organic chemistry, with several reliable methods available. A common and effective approach involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.
Representative Synthetic Protocol
A plausible and widely used method for the synthesis of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate involves the reaction of (4-nitrophenyl)hydrazine with an appropriate three-carbon electrophilic synthon bearing an ethyl ester group. One such common precursor is ethyl 2-formyl-3-oxopropanoate or its enol ether.
Step-by-step Methodology:
Preparation of the Hydrazine Salt: (4-Nitrophenyl)hydrazine is typically used as its hydrochloride salt for improved stability. The free base can be generated in situ or prior to the reaction by treatment with a mild base.
Condensation Reaction: To a solution of the 1,3-dicarbonyl equivalent (e.g., ethyl 2-(ethoxymethylene)-3-oxobutanoate) in a suitable solvent such as ethanol or acetic acid, an equimolar amount of (4-nitrophenyl)hydrazine is added.
Cyclization and Dehydration: The reaction mixture is heated to reflux. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring.
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to afford the pure ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.
The causality behind these experimental choices lies in the reactivity of the starting materials. The acidic conditions often employed catalyze both the initial condensation and the subsequent dehydration step, driving the reaction towards the formation of the thermodynamically stable aromatic pyrazole ring.
Caption: A generalized workflow for the synthesis of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-nitrophenyl ring, typically as two doublets in the downfield region due to the strong electron-withdrawing effect of the nitro group. The pyrazole ring protons will also appear in the aromatic region. The ethyl group will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons in the upfield region.
¹³C NMR: The carbon NMR spectrum will show signals for all twelve carbon atoms. The carbonyl carbon of the ester will be in the range of 160-170 ppm. The aromatic and pyrazole carbons will appear between 110 and 150 ppm. The methylene and methyl carbons of the ethyl group will be observed at higher field.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
N-O stretch (nitro group): Two strong absorption bands, one symmetric and one asymmetric, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
C=N and C=C stretches (aromatic and pyrazole rings): Multiple bands in the 1400-1600 cm⁻¹ region.
C-H stretches (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 261. The fragmentation pattern would likely involve the loss of the ethoxy group from the ester and potentially the nitro group.
Potential Applications in Drug Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity.[1] The title compound, as a substituted pyrazole, holds potential in several therapeutic areas.
As an Intermediate for Bioactive Molecules
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a valuable building block for the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of pyrazole-3-carboxamides. The nitro group can be reduced to an amino group, which can then be further functionalized.
Caption: Synthetic utility of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate as a chemical intermediate.
Potential Pharmacological Activities
Based on the activities of structurally related compounds, ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate and its derivatives could be investigated for a range of pharmacological effects:
Anti-inflammatory Activity: Many pyrazole derivatives are potent anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[5]
Anticancer Activity: The pyrazole nucleus is present in several anticancer drugs.[3] Derivatives of this compound could be screened for activity against various cancer cell lines.
Antimicrobial and Antiviral Activity: Substituted pyrazoles have shown promising activity against a variety of microbial and viral targets.[2]
Safety and Handling
As a laboratory chemical, ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, general guidelines for handling substituted pyrazoles and nitroaromatic compounds should be followed.
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
Storage: Store in a tightly closed container in a cool, dry place.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a structurally interesting molecule that sits at the intersection of several important classes of organic compounds. Its pyrazole core provides a proven scaffold for biological activity, while the strategically placed functional groups offer numerous avenues for synthetic modification. Although detailed experimental data on this specific compound is sparse, its potential as a building block in the synthesis of novel therapeutic agents is clear. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their potential in drug discovery and development.
References
American Elements. Ethyl 4-nitro-1H-pyrazole-3-carboxylate. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2020).
ResearchGate. (n.d.). Synthesis, spectroscopic (FT-IR and NMR), DFT and molecular docking studies of ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl) carbamoyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
ResearchGate. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528.
National Center for Biotechnology Information. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4233.
National Journal of Pharmaceutical Sciences. (2021).
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]
National Center for Biotechnology Information. (2017). Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy, 8(Suppl 1), S1.
National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2005-2008.
National Center for Biotechnology Information. (2018). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding.
ResearchGate. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
National Center for Biotechnology Information. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(6), 1377.
The Royal Society of Chemistry. (2012). Supporting information. Retrieved from [Link]
National Center for Biotechnology Information. (2018). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding.
IntechOpen. (2021).
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
ResearchGate. (n.d.). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
ACS Omega. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. 8(20), 17945–17956.
Beilstein Journal of Organic Chemistry. (2018).
Asian Journal of Chemistry. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. 24(12), 5575-5578.
Digital CSIC. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
The Pyrazole Scaffold: Structural Pharmacodynamics and Mechanistic Diversity
Topic: Mechanism of Action for Pyrazole-Based Compounds Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide Executive Summary The pyrazole ring (1,2-diazole) stands as a...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mechanism of Action for Pyrazole-Based Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Format: In-Depth Technical Guide
Executive Summary
The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile and structural rigidity. Unlike other five-membered heterocycles, pyrazole offers a dual hydrogen-bonding motif—acting simultaneously as a donor (pyrrole-like NH) and an acceptor (pyridine-like N). This amphoteric nature allows pyrazole derivatives to engage in high-affinity interactions with diverse biological targets, ranging from kinase ATP-binding pockets to G-protein coupled receptors (GPCRs).
This guide dissects the molecular mechanisms of three distinct classes of pyrazole-based therapeutics, providing residue-level insights into their binding modes and offering a validated experimental protocol for mechanistic elucidation.
Structural Basis of Bioactivity
The bioactivity of pyrazoles is governed by their ability to mimic peptide bonds or position substituents in specific vectors that match receptor sub-pockets.
Feature
Chemical Basis
Pharmacological Consequence
H-Bonding
N1 (Donor) / N2 (Acceptor)
Mimics the hinge region interactions in kinases (e.g., ATP adenine ring).
Pi-Stacking
Aromatic 6π electron system
Facilitates stacking with aromatic residues (Phe, Tyr, Trp) in hydrophobic pockets.
Rigidity
Planar cyclic structure
Reduces entropic penalty upon binding; orients side chains (e.g., aryl groups) for selectivity.
Primary Mechanisms of Action: Case Studies
Case Study A: Selective COX-2 Inhibition (Celecoxib)
Celecoxib utilizes a 1,5-diarylpyrazole scaffold. Its selectivity for COX-2 over COX-1 is driven by a specific structural "gatekeeper" mechanism.
The Selectivity Switch: The COX-2 active site contains a hydrophilic side pocket that is accessible due to the substitution of Ile523 (in COX-1) with the smaller Val523 (in COX-2).
Binding Mode:
The pyrazole ring serves as a rigid spacer, orienting the two phenyl rings.
The sulfonamide group (
) inserts into the hydrophilic side pocket, forming hydrogen bonds with Arg513 and His90 .
The aromatic rings engage in hydrophobic interactions with Tyr355 and Trp387 .[1]
Arg120 forms an electrostatic interaction, stabilizing the ligand at the mouth of the active site.
Figure 1: Differential inhibition pathway of Celecoxib targeting COX-2.
Crizotinib features a 3-substituted pyrazole fused to a pyridine ring.[2] It functions as a Type I inhibitor, binding to the active conformation (DFG-in) of the kinase.
Hinge Region Interaction: The pyrazole nitrogen atoms act as a critical anchor. The N2 (acceptor) and adjacent amine group form a bidentate hydrogen bond network with the backbone carbonyl and amide of the kinase hinge region (residues Glu1197 and Met1199 in ALK).
Hydrophobic Clamp: The 2,6-dichloro-3-fluorophenyl ring occupies a hydrophobic pocket, stabilized by the "gatekeeper" residue (Leu1196 ).
Piperidine Moiety: Extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.
Figure 2: Crizotinib mechanism of action interrupting ALK-driven oncogenic signaling.
Case Study C: CB1 Receptor Antagonism (Rimonabant)
Rimonabant stabilizes the inactive conformation of the Cannabinoid Receptor 1 (CB1).
Binding Pocket: It binds deep within the transmembrane bundle (TM 3-5-6-7).
Key Residues:
Hydrophobic Cluster: The dichlorophenyl and chlorophenyl rings interact with a highly hydrophobic cluster comprising Phe170, Phe174, Trp356, and Phe379 .
Toggle Switch: The bulky pyrazole core sterically prevents the "toggle switch" residues (Trp356 and Phe200 ) from adopting the active conformation required for G-protein coupling.
H-Bonding: The amide oxygen accepts a hydrogen bond from Lys192 (TM3), locking the receptor in the inactive state.
Experimental Protocol: Validating Mechanism of Action
To confirm a pyrazole compound functions as a kinase inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for determining IC50 and mode of inhibition.
Add 10 µL of Detection Mix (containing EDTA to stop the reaction, Eu-Antibody, and Streptavidin-XL665).
Incubate for 60 minutes at RT.
Measurement:
Read plate on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
Excitation: 337 nm (Laser/Flash lamp).
Emission 1 (Donor): 615 nm.
Emission 2 (Acceptor): 665 nm.
Data Analysis:
Calculate Ratio:
Plot Ratio vs. log[Compound] to determine IC50.
Figure 3: Step-by-step workflow for TR-FRET Kinase Inhibition Assay.
Comparative Data Summary
Compound
Target
Mechanism
Key Binding Residues
Clinical Status
Celecoxib
COX-2
Selective Inhibitor
Arg513, His90, Val523
FDA Approved
Crizotinib
ALK / ROS1
Type I Kinase Inhibitor
Glu1197, Met1199 (Hinge)
FDA Approved
Rimonabant
CB1
Inverse Agonist
Phe170, Trp356, Lys192
Withdrawn
Lonazolac
COX-1/2
Non-selective NSAID
Arg120, Tyr355
Approved (Ex-US)
References
Structural Basis of COX-2 Inhibition:
Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents."[6] Nature.
[Link]
Crizotinib Mechanism and ALK Binding:
Cui, J. J., et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)." Journal of Medicinal Chemistry.
[Link]
CB1 Receptor Structure and Antagonism:
Hua, T., et al. (2016). "Crystal Structure of the Human Cannabinoid Receptor CB1."[7][8][9] Cell.
[Link]
Pyrazole Scaffold Review:
Frizzo, C. P., et al. (2009). "Essential mechanism of action of pyrazole-based compounds." Current Organic Chemistry.
[Link]
The Versatile Scaffold: Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate in Modern Medicinal Chemistry
Introduction: The pyrazole nucleus stands as a cornerstone in the architecture of medicinally active compounds, renowned for its broad spectrum of pharmacological activities.[1][2] This privileged scaffold has given rise...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The pyrazole nucleus stands as a cornerstone in the architecture of medicinally active compounds, renowned for its broad spectrum of pharmacological activities.[1][2] This privileged scaffold has given rise to a multitude of therapeutic agents, including anti-inflammatory drugs, antimicrobials, and anticancer therapies.[3][4] Within this diverse family, ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate emerges as a particularly intriguing entity. The strategic placement of the 4-nitrophenyl group at the N1 position of the pyrazole ring, coupled with the ethyl carboxylate at C3, provides a unique electronic and steric profile that can be exploited for targeted drug design. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, potential applications, and detailed experimental protocols for the evaluation of this versatile compound in a medicinal chemistry context. We will delve into the causality behind experimental choices, providing a framework for its application in the discovery of novel therapeutic agents.
The Chemistry: Synthesis of the Core Scaffold
The synthesis of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is most effectively achieved through a classic cyclocondensation reaction, a cornerstone of pyrazole synthesis known as the Knorr pyrazole synthesis.[5][6] This approach involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. For our target molecule, the key precursors are diethyl 2-(ethoxymethylene)-3-oxosuccinate and 4-nitrophenylhydrazine. The reaction proceeds via a nucleophilic attack of the hydrazine onto the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Protocol 1: Synthesis of Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Objective: To synthesize ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate via a cyclocondensation reaction.
Hydrochloric acid (for conversion of 4-nitrophenylhydrazine hydrochloride, if applicable)
Sodium bicarbonate solution (saturated)
Brine (saturated NaCl solution)
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Hexane and Ethyl Acetate (for chromatography)
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Melting point apparatus
NMR spectrometer and IR spectrophotometer for characterization
Procedure:
Preparation of 4-nitrophenylhydrazine: If starting from the hydrochloride salt, neutralize an equimolar amount of 4-nitrophenylhydrazine hydrochloride with a suitable base like sodium bicarbonate in an aqueous solution. Extract the free base with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-(ethoxymethylene)-3-oxosuccinate (1 equivalent) in absolute ethanol.
Addition of Hydrazine: To the stirred solution, add 4-nitrophenylhydrazine (1 equivalent) portion-wise. A color change is typically observed.
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture. Heat the mixture to reflux and maintain for a period of 2-4 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent using a rotary evaporator.
Extraction: To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.
Characterization: Characterize the final product by determining its melting point and analyzing its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Causality of Experimental Choices:
Ethanol as Solvent: Ethanol is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction. Its boiling point is suitable for reflux conditions without requiring specialized equipment.
Glacial Acetic Acid as Catalyst: The acidic catalyst protonates a carbonyl group of the dicarbonyl compound, making it more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.
Aqueous Work-up with Sodium Bicarbonate: This step is crucial to remove the acidic catalyst and any unreacted starting materials, ensuring a cleaner crude product for purification.
Caption: Synthetic workflow for ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.
Biological Applications and Mechanistic Insights
The presence of the 4-nitrophenyl moiety is anticipated to significantly influence the biological activity of the pyrazole scaffold. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets. Furthermore, this group can participate in hydrogen bonding and other non-covalent interactions within active sites of enzymes or receptors. Pyrazole derivatives are known to exhibit a wide array of biological activities, and the 4-nitrophenyl substitution pattern has been explored in various therapeutic contexts.
Anti-inflammatory Activity
Mechanism of Action: A primary mechanism for the anti-inflammatory activity of many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][10] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation. The structural features of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, particularly the N-aryl substituent, are analogous to those found in selective COX-2 inhibitors like celecoxib. The 4-nitrophenyl group may facilitate binding to the active site of COX-2.
Anticancer Activity
Mechanism of Action: The anticancer potential of pyrazole derivatives is multifaceted, with compounds reported to target various cellular pathways involved in cancer progression.[4][11] These include the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation and proliferation.[11] The 4-nitrophenyl group can contribute to the binding affinity and selectivity for these kinase targets. Additionally, some pyrazole derivatives have been shown to induce apoptosis in cancer cells.
Antimicrobial Activity
Mechanism of Action: The antimicrobial properties of pyrazole derivatives are thought to arise from their ability to interfere with essential microbial processes. While the exact mechanisms are diverse and compound-specific, they may involve the inhibition of microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The presence of the nitroaromatic group in the target compound could enhance its antimicrobial efficacy, as nitro-containing compounds are known to have antimicrobial properties.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, a series of well-established in vitro assays can be employed. The following protocols provide a starting point for the biological characterization of this compound.
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)
Objective: To determine the inhibitory activity of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate against the human recombinant COX-2 enzyme.
Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. A specific probe fluoresces upon reaction with Prostaglandin G2, and the signal is proportional to the enzyme's activity.
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute the COX-2 enzyme and arachidonic acid as specified.[12]
Compound Preparation: Prepare a stock solution of the test compound and celecoxib in DMSO. Create a series of dilutions in COX Assay Buffer to achieve the desired final concentrations.
Reaction Setup: In a 96-well black microplate, add the following to each well:
Enzyme Control (EC): 10 µL of Assay Buffer.
Positive Control: 10 µL of diluted celecoxib.
Test Compound: 10 µL of diluted ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.
Enzyme Addition: Add a working solution of the COX-2 enzyme to all wells except for the background control.
Probe and Cofactor Addition: Add the COX Probe and COX Cofactor to all wells.
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
Initiation of Reaction: Add the arachidonic acid solution to all wells to start the reaction.
Measurement: Immediately begin measuring the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 10-20 minutes at room temperature.
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for the test compound at each concentration relative to the enzyme control. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Causality of Experimental Choices:
Fluorometric Detection: This method offers high sensitivity and is suitable for high-throughput screening of inhibitors.
Celecoxib as a Positive Control: Using a well-characterized, selective COX-2 inhibitor validates the assay and provides a benchmark for the potency of the test compound.
Kinetic Measurement: Monitoring the reaction over time provides a more accurate determination of the initial reaction rate and the effect of the inhibitor.
Caption: Workflow for the in vitro COX-2 inhibition assay.
Protocol 3: MTT Assay for Anticancer Activity
Objective: To evaluate the cytotoxic effect of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate on a selected cancer cell line (e.g., A549 - human lung carcinoma, MCF-7 - human breast adenocarcinoma).[13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
Selected cancer cell line (e.g., A549)
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well flat-bottom microplate
Microplate reader (absorbance at 570 nm)
Procedure:
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound and the positive control in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple precipitate is visible.
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value.
Causality of Experimental Choices:
MTT as an Indicator: The MTT assay is a widely accepted and reliable method for assessing cell viability and cytotoxicity.
Use of a Positive Control: A known cytotoxic agent like doxorubicin is essential to confirm the sensitivity of the cell line and the validity of the assay.
Incubation Time: A 48-72 hour incubation period allows for sufficient time for the compound to exert its cytotoxic effects.
Protocol 4: Agar Well Diffusion Assay for Antimicrobial Screening
Objective: To perform a preliminary screening of the antimicrobial activity of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate against selected bacterial and fungal strains.
Principle: This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition around the well where the concentration of the agent is above the minimum inhibitory concentration (MIC) for the test organism.[2][14]
Materials:
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
Nutrient agar or Mueller-Hinton agar (for bacteria)
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control
DMSO (as a negative control and for dissolving the compound)
Sterile Petri dishes
Sterile cork borer (6-8 mm diameter)
Micropipettes
Procedure:
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., to a 0.5 McFarland standard).
Agar Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify.
Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.
Well Preparation: Aseptically punch wells of 6-8 mm diameter into the agar plates using a sterile cork borer.[14]
Sample Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration in DMSO), the positive control, and the negative control (DMSO) into separate wells.
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
Observation and Measurement: After incubation, observe the plates for zones of growth inhibition around the wells. Measure the diameter of the inhibition zones in millimeters.
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. Compare the zone of inhibition of the test compound with that of the positive and negative controls.
Causality of Experimental Choices:
Agar Well Diffusion Method: This is a simple, cost-effective, and widely used method for preliminary screening of antimicrobial activity.
Standardized Inoculum: Using a standardized inoculum ensures the reproducibility of the results.
Positive and Negative Controls: These are essential for interpreting the results correctly. The positive control confirms the susceptibility of the microorganism, while the negative control ensures that the solvent has no antimicrobial activity.
Data Presentation
The quantitative data obtained from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro COX-2 Inhibitory Activity
Compound
IC₅₀ (µM)
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
[Insert Value]
Celecoxib (Positive Control)
[Insert Value]
Table 2: In Vitro Anticancer Activity (MTT Assay)
Compound
Cell Line
IC₅₀ (µM)
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
A549
[Insert Value]
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
MCF-7
[Insert Value]
Doxorubicin (Positive Control)
A549
[Insert Value]
Doxorubicin (Positive Control)
MCF-7
[Insert Value]
Table 3: Antimicrobial Activity (Agar Well Diffusion Assay)
Compound
Test Microorganism
Zone of Inhibition (mm)
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
S. aureus
[Insert Value]
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
E. coli
[Insert Value]
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
C. albicans
[Insert Value]
Ciprofloxacin (Positive Control)
S. aureus
[Insert Value]
Ciprofloxacin (Positive Control)
E. coli
[InsertValue]
Fluconazole (Positive Control)
C. albicans
[Insert Value]
DMSO (Negative Control)
All
No Inhibition
Conclusion
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is straightforward, and the strategic incorporation of the 4-nitrophenyl group provides a handle for modulating its biological activity. The detailed protocols provided herein offer a robust framework for the synthesis and comprehensive biological evaluation of this compound and its future analogs. By understanding the underlying principles of the synthetic and assay methodologies, researchers can effectively explore the medicinal chemistry potential of this versatile pyrazole derivative in the quest for new and improved treatments for a range of diseases.
References
Synthesis of pyrazole derivatives containing imidazothiadiazole moiety. (Year). As referenced in a PubMed Central article on the synthesis and antimicrobial activity evaluation of pyrazole derivatives. [Link]
Al-Wahaibi, L. H., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
Patel, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. (2025). ResearchGate. [Link]
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. As referenced in a PubMed Central article on the synthesis and evaluation of novel pyrazole ethandiamide compounds. [Link]
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PubMed Central. [Link]
Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. (Year). Discovery Scientific Society. [Link]
Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (Year). PubMed Central. [Link]
Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012). PubMed. [Link]
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PubMed Central. [Link]
Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38, 369-380. As referenced in a PubMed Central article on methods for in vitro evaluating antimicrobial activity. [Link]
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl.... (Year). ResearchGate. [Link]
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). PubMed. [Link]
Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. As referenced in a Beilstein Journals article on multicomponent syntheses of pyrazoles. [Link]
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (Year). Journal of Chemical and Pharmaceutical Research. [Link]
In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (2018). Journal of Chemical and Pharmaceutical Research. [Link]
4-NITROPHENYL HYDRAZINE AR MSDS. (2015). Loba Chemie. [Link]
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (Year). MDPI. [Link]
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024). AKJournals. [Link]
Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. (Year). ChemRxiv. [Link]
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega. [Link]
Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. (2020). ResearchGate. [Link]
Process for the preparation of a pyrazole derivative. (Year).
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. [Link]
Gerstenberger, M. R. C., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (Year). University of Cincinnati. [Link]
Farag, A. M., et al. (Year). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. As referenced in a PubMed Central article. [Link]
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021). MDPI. [Link]
Structures of pyrazole derivatives with anti-inflammatory activity. (Year). ResearchGate. [Link]
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (Year). OUCI. [Link]
A comprehensive review on in-vitro methods for anti- microbial activity. (Year). GSC Biological and Pharmaceutical Sciences. [Link]
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). ACS Omega. [Link]
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (Year). PubMed Central. [Link]
Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (Year). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. [Link]
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2025). ResearchGate. [Link]
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (Year). OEMS Connect Journals. [Link]
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (Year). MDPI. [Link]
Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (Year). PubMed Central. [Link]
Application Notes & Protocols: Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate as a Potential Enzyme Inhibitor
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the evaluation of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate as a potential enzyme i...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the evaluation of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate as a potential enzyme inhibitor. This document outlines the synthesis, characterization, and detailed protocols for screening this compound against several key enzyme classes.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory and anticancer effects.[1][2] Many of these therapeutic actions are achieved through the inhibition of specific enzymes.[3] The subject of this guide, ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, possesses the key structural features of this versatile class of compounds, making it a prime candidate for investigation as a novel enzyme inhibitor.
This document is designed to be a practical laboratory guide, providing not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a thorough and robust evaluation of the compound's inhibitory potential.
Synthesis and Characterization of Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
A reliable supply of pure, well-characterized compound is the foundation of any successful screening campaign. The following section details a plausible synthetic route and the necessary analytical techniques for structural confirmation and purity assessment.
Proposed Synthesis
The synthesis of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate can be achieved through a well-established cyclization reaction. A common method involves the reaction of a β-ketoester equivalent with a substituted hydrazine.[1]
Reaction Scheme:
A plausible two-step synthesis is outlined below. The first step involves the formation of an enamine intermediate from diethyl oxalate and a suitable active methylene compound, followed by cyclization with 4-nitrophenylhydrazine.
Step 1: Formation of the Intermediate. Diethyl oxalate is reacted with an appropriate acetophenone derivative in the presence of a base like sodium ethoxide to form a substituted ethyl-2,4-dioxo-4-phenylbutanoate derivative.[1]
Step 2: Cyclization. The resulting dioxo-ester intermediate is then reacted with 4-nitrophenylhydrazine in a suitable solvent, such as glacial acetic acid, to yield the final product, ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.[1]
Characterization
To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques should be employed.
Technique
Purpose
Expected Observations
¹H NMR
To determine the proton environment of the molecule.
Peaks corresponding to the ethyl group (triplet and quartet), aromatic protons on the nitrophenyl and pyrazole rings, and the pyrazole proton.
¹³C NMR
To determine the carbon framework of the molecule.
Peaks corresponding to the carboxyl, ethyl, and aromatic carbons.
Mass Spectrometry (MS)
To determine the molecular weight of the compound.
A molecular ion peak corresponding to the calculated mass of C₁₂H₁₁N₃O₄.
Infrared (IR) Spectroscopy
To identify the functional groups present.
Characteristic absorption bands for C=O (ester), N-O (nitro group), C=N, and C-H bonds.
High-Performance Liquid Chromatography (HPLC)
To assess the purity of the compound.
A single major peak indicating a high degree of purity (>95%).
General Workflow for Enzyme Inhibition Screening
The following diagram illustrates a typical workflow for the initial screening and characterization of a potential enzyme inhibitor.
Caption: General workflow for evaluating a potential enzyme inhibitor.
Protocols for Enzyme Inhibition Assays
Based on the broad spectrum of activities reported for pyrazole derivatives, we propose screening ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate against the following enzyme classes.
Cyclooxygenase (COX) Inhibition Assay
Scientific Rationale: Pyrazole derivatives are well-known for their anti-inflammatory properties, often attributed to the inhibition of COX enzymes (COX-1 and COX-2).[1] This assay will determine if the test compound can inhibit the production of prostaglandins, key mediators of inflammation. A fluorometric assay is described here for its sensitivity and high-throughput compatibility.[4]
Protocol:
Reagent Preparation:
Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl, pH 8.0.
COX-1 and COX-2 Enzymes: Use commercially available purified enzymes.
Heme Cofactor: Prepare a stock solution as per the supplier's instructions.
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.
Fluorometric Probe (e.g., Amplex Red): Prepare a stock solution in DMSO.
Test Compound: Prepare a stock solution of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate in DMSO. Create a dilution series to determine the IC50.
Positive Control: A known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
Assay Procedure (96-well plate format):
To each well, add 80 µL of assay buffer containing the COX enzyme and heme cofactor.
Add 10 µL of the test compound dilution or control.
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
Initiate the reaction by adding 10 µL of arachidonic acid substrate.
Immediately add the fluorometric probe.
Monitor the increase in fluorescence over time using a plate reader (e.g., λex = 530-560 nm, λem = 590 nm).
Data Analysis:
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.[5]
Janus Kinase (JAK) Inhibition Assay
Scientific Rationale: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in various inflammatory and autoimmune diseases. Several approved drugs are pyrazole-based JAK inhibitors.[6] This protocol describes a common method for assessing JAK inhibition by measuring the depletion of ATP, which is consumed during the phosphorylation reaction.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
Protocol:
Reagent Preparation:
Kinase Buffer: Prepare a buffer containing MgCl₂, DTT, and a bovine serum albumin (BSA) to prevent non-specific binding.
JAK Enzyme: Use a commercially available recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3).
Substrate: A suitable peptide substrate for the specific JAK isoform.
ATP: Prepare a stock solution in kinase buffer. The concentration should be at or near the Km for the enzyme.
Test Compound: Prepare a dilution series in DMSO.
Positive Control: A known JAK inhibitor (e.g., tofacitinib).
Detection Reagent: A commercial kit that measures ATP levels (e.g., ADP-Glo™ Kinase Assay).
Assay Procedure (384-well plate format):
Add 2.5 µL of the test compound dilution or control to the wells.
Add 5 µL of a mixture of the JAK enzyme and substrate in kinase buffer.
Incubate for 15 minutes at room temperature.
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
Incubate for 1 hour at room temperature.
Stop the reaction and measure the remaining ATP by adding the detection reagent according to the manufacturer's protocol.
Read the luminescence on a plate reader.
Data Analysis:
A lower luminescence signal indicates higher kinase activity (more ATP consumed).
Calculate the percent inhibition based on the luminescence signal relative to the positive and negative controls.
Determine the IC50 value as described for the COX assay.[5]
Scientific Rationale: DapE is a bacterial enzyme essential for lysine biosynthesis and cell wall construction.[7] It is absent in mammals, making it an attractive target for the development of novel antibiotics.[7] Pyrazole-based inhibitors of DapE have been reported.[7] This protocol describes a spectrophotometric assay to measure DapE activity.[3]
Protocol:
Reagent Preparation:
Assay Buffer: 50 mM HEPES, pH 7.5.
DapE Enzyme: Purified recombinant DapE from a relevant bacterial species (e.g., Haemophilus influenzae).
Initiate the reaction by adding the L,L-SDAP substrate.
Incubate for a defined period (e.g., 20 minutes) at 30°C.
Stop the reaction by adding an acidic solution (e.g., trichloroacetic acid).
Add the ninhydrin reagent and heat at 100°C for 5 minutes to develop the color.
Cool the samples and measure the absorbance at 570 nm.
Data Analysis:
The absorbance is proportional to the amount of product formed.
Calculate the percent inhibition for each concentration of the test compound.
Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.[5]
Expected Data Summary
The following table provides a template for summarizing the inhibitory activity of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.
Enzyme Target
IC50 (µM)
Inhibition at 10 µM (%)
Notes
COX-1
>100
<10
Expected low activity for COX-2 selective inhibitors.
COX-2
[Experimental Value]
[Experimental Value]
A low micromolar or nanomolar IC50 would indicate potent inhibition.
JAK1
[Experimental Value]
[Experimental Value]
To be determined.
JAK2
[Experimental Value]
[Experimental Value]
To be determined.
JAK3
[Experimental Value]
[Experimental Value]
To be determined.
DapE
[Experimental Value]
[Experimental Value]
A potent inhibitor would have a low micromolar IC50.
Concluding Remarks
The protocols outlined in this document provide a robust framework for the initial evaluation of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate as a potential enzyme inhibitor. A positive result in any of these assays, particularly a low micromolar or nanomolar IC50 value, would warrant further investigation, including mechanism of action studies, selectivity profiling against a broader panel of enzymes, and subsequent lead optimization. The versatility of the pyrazole scaffold suggests that this compound could exhibit interesting and potentially valuable biological activity.
References
An ELISA method to measure inhibition of the COX enzymes. (2007). Nature Protocols, 2(5), 1121–1129. [Link]
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2022). Molecules, 27(19), 6265. [Link]
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Letters in Drug Design & Discovery, 15(10). [Link]
Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target. (2018). Analytical Biochemistry, 552, 45–51. [Link]
Practical Recommendations on Laboratory Monitoring in Patients with Atopic Dermatitis on Oral JAK Inhibitors. (2024). Dermatology and Therapy, 14(8), 1641–1650. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). Molecules, 24(23), 4347. [Link]
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2026). Molecules, 31(2), 234. [Link]
Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (2025). Journal of Biomolecular Screening, 20(8), 968–979. [Link]
Process for the preparation of a pyrazole derivative. (2011).
Evaluation of DapE Inhibitors Utilizing the DapE Ninhydrin and Thermal Shift Assays Toward the Discovery of Novel Antibiotics. (2021). Loyola eCommons. [Link]
Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. (2023). Journal of Medicinal Chemistry, 66(8), 5327–5343. [Link]
Ethyl 4-nitro-1H-pyrazole-3-carboxylate. (n.d.). American Elements. [Link]
How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014). ResearchGate. [Link]
Technical Support Center: Optimization of Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate Synthesis
Case ID: PYR-3-NO2-OPT Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary The synthesis of ethyl 1-(4-nitrophenyl)-1H-pyrazol...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PYR-3-NO2-OPT
Status: Open
Priority: High (Yield Critical)
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (Target Molecule) presents a classic regioselectivity challenge. The primary failure mode in this synthesis is not lack of reactivity, but the formation of the thermodynamically favored 1,5-isomer or the 4-carboxylate regioisomer, depending on the starting materials used.
This guide moves beyond standard textbook definitions to address the practical "yield killers" in the laboratory: dipole instability , regiochemical drift , and purification losses . We focus here on the [3+2] Cycloaddition (Huisgen) Strategy via hydrazonyl chlorides, as this is the only robust method to guarantee the 1,3-substitution pattern with high fidelity.
Module 1: The Synthetic Workflow (Visualized)
To ensure we are troubleshooting the correct pathway, refer to the optimized workflow below. This route avoids the regiochemical ambiguity of condensing hydrazines with 1,3-dicarbonyls.
Caption: Optimized [3+2] Cycloaddition workflow via Japp-Klingemann intermediate. Green nodes indicate yield-critical steps.
Module 2: Critical Troubleshooting Protocols
Phase 1: The Precursor (Hydrazonyl Chloride) Quality
The majority of yield issues stem from impure hydrazonyl chloride (Intermediate B).
The Issue: The Japp-Klingemann reaction often leaves unreacted diazonium salts or coupling byproducts (azo dyes) that poison the subsequent cycloaddition.
Diagnostic: If your Intermediate B is a dark, sticky tar rather than a discrete solid (usually yellow/orange), your final yield will be <30%.
Corrective Protocol:
Temperature Control: During the coupling of the diazonium salt with ethyl 2-chloroacetoacetate, maintain temperature strictly between 0–5°C .
Buffering: Use Sodium Acetate (NaOAc) to buffer the pH to ~4–5. If the pH drops too low (<2), the deacetylation (cleavage of the acetyl group) stalls.
Purification: Recrystallize the hydrazonyl chloride from Ethanol/Water before proceeding. Do not carry crude material into the cycloaddition.
Phase 2: The Cycloaddition (Regiocontrol)
Ensuring the 1,3-isomer over the 1,5-isomer.
The Mechanism: The reaction involves the in situ generation of a nitrile imine (1,3-dipole) from the hydrazonyl chloride using a base. This dipole then reacts with ethyl propiolate .
Variable
Recommendation
Scientific Rationale
Base Selection
Triethylamine (TEA) (Slow addition) or Silver Carbonate (Ag₂CO₃)
Rapid generation of the nitrile imine leads to dimerization (formation of tetrazines). Slow addition of TEA or using heterogeneous Ag₂CO₃ keeps the dipole concentration low, favoring reaction with the dipolarophile.
Solvent
Toluene or Dichloromethane (DCM)
Non-polar solvents minimize the stabilization of the transition state leading to the 1,5-isomer. Toluene at reflux is standard for overcoming the activation energy of electron-deficient dipoles.
Stoichiometry
1.0 : 3.0 (Chloride : Propiolate)
Excess ethyl propiolate is required to capture the transient nitrile imine before it dimerizes.
Temperature
Reflux (Toluene) or RT (DCM)
If using TEA, room temperature in DCM often suffices. If yield is low, switch to Toluene reflux to drive the kinetics.
Troubleshooting Table:
Symptom
Probable Cause
Fix
Low Yield (<40%)
Dimerization of Nitrile Imine
Use a syringe pump to add TEA solution slowly over 2 hours. Increase equivalents of ethyl propiolate.
Wrong Isomer (1,5)
Steric/Electronic Mismatch
Ensure you are using Ethyl Propiolate . If using an acrylate, oxidation is required later, which complicates regiochemistry.
Sticky Red Tar
Polymerization of Propiolate
Add a radical inhibitor (hydroquinone) if running high-temp reflux. Ensure the reaction is under inert atmosphere (N₂).
Module 3: Purification & Isolation Strategy
The 4-nitrophenyl group makes the molecule highly crystalline, but also prone to "crashing out" with impurities.
Work-up:
Filter off the triethylamine hydrochloride salt (or silver salts) before aqueous workup.
Wash the organic layer with 1M HCl (to remove unreacted hydrazine/amine) and then saturated NaHCO₃ .
Crystallization (The "Yield Saver"):
Avoid column chromatography if possible.
Solvent System: Dissolve crude in minimum hot Ethanol or Ethyl Acetate . Add Hexane dropwise until turbidity appears. Cool slowly to 4°C.
Note: The 1,3-isomer typically has a higher melting point than the 1,5-isomer.
Frequently Asked Questions (FAQs)
Q1: Can I use the condensation of 4-nitrophenylhydrazine and ethyl 2,4-dioxovalerate instead?
Answer: You can, but it is risky for this specific target. That reaction (Claisen condensation route) typically yields the 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate or a mixture of 3- and 5-carboxylates. If your target strictly requires hydrogens at positions 4 and 5 , the condensation route using ethyl 2,4-dioxobutanoate is unstable. The [3+2] cycloaddition described above is the only reliable route for the unsubstituted core.
Q2: My reaction mixture turns black immediately upon adding TEA. Is this normal?
Answer: A darkening to deep orange/red is normal (formation of the nitrile imine dipole). However, instantaneous blackening suggests decomposition or polymerization. Ensure your solvent is anhydrous and your TEA is added dropwise .
Q3: Why use Ethyl Propiolate instead of Ethyl Acrylate?
Answer: Ethyl propiolate yields the aromatic pyrazole directly. Using ethyl acrylate yields the pyrazoline (dihydro-pyrazole), which requires an additional oxidation step (using DDQ or MnO₂) to get the aromatic pyrazole. This extra step invariably lowers the total yield.
References
Regioselective Synthesis of 1-Aryl-pyrazole-3-carboxylates via Japp-Klingemann
Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles.
Technical Support Center: Optimization of 1-Aryl-Pyrazole Formation
Welcome to the technical support center for the synthesis of 1-aryl-pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and freq...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-aryl-pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important reaction. The formation of 1-aryl-pyrazoles, often achieved through the Knorr pyrazole synthesis and related methods, is a cornerstone reaction in medicinal chemistry.[1][2][3] However, like any powerful synthetic tool, it comes with its own set of challenges, from regioselectivity issues to low yields and purification difficulties.
This resource is structured to provide not just procedural guidance, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-aryl-pyrazoles. Each problem is followed by a discussion of potential causes and actionable solutions.
Problem 1: Low or No Product Yield
You've run the reaction, and upon workup and analysis (TLC, LC-MS), you observe a low yield of the desired 1-aryl-pyrazole or none at all.
Potential Causes & Solutions:
Incorrect Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial.
Solvent: While ethanol or acetic acid are common, dipolar aprotic solvents like N,N-dimethylacetamide (DMA) can sometimes provide better results, especially for controlling regioselectivity.[4] For microwave-assisted syntheses, solvent-free conditions or high-boiling point solvents like DMF may be optimal.[5][6]
Temperature: Some reactions proceed well at room temperature, while others require heating.[7] If your reaction is sluggish, consider increasing the temperature. However, excessive heat can lead to decomposition of starting materials or products, particularly the arylhydrazine. A temperature-controlled study can help identify the optimal thermal window.[8][9]
Catalyst: The Knorr synthesis is typically acid-catalyzed.[10][11] Ensure your acid catalyst (e.g., acetic acid, HCl) is fresh and used in the appropriate amount. In some cases, a base may be required to neutralize hydrazine salts if they are used as the starting material.[12]
Poor Quality of Reagents:
Arylhydrazine Instability: Arylhydrazines can degrade over time, especially if exposed to air and light, often resulting in discoloration (yellowing or reddening).[12] It is advisable to use freshly opened or purified arylhydrazine. If using a hydrochloride salt, ensure it is properly neutralized to the free base before the reaction, or use a base in the reaction mixture.
1,3-Dicarbonyl Compound Instability: Certain 1,3-dicarbonyl compounds can be unstable.[13] Consider generating the 1,3-diketone in situ from a ketone and an acid chloride for a fresher supply.[7]
Microwave Synthesis Optimization:
Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields.[14][15] However, the power and irradiation time need to be optimized. A systematic approach, varying the microwave power and time, can pinpoint the most effective conditions.[5]
Problem 2: Formation of Regioisomers
Your reaction produces a mixture of two isomeric 1-aryl-pyrazoles, which are difficult to separate.
Potential Causes & Solutions:
Nature of the 1,3-Dicarbonyl Compound: When an unsymmetrical 1,3-dicarbonyl compound is used, the initial attack of the arylhydrazine can occur at either of the two carbonyl carbons, leading to two different regioisomers.[10][11]
Controlling Regioselectivity:
Solvent Choice: The solvent can play a significant role in directing the regioselectivity. Switching from a protic solvent like ethanol to a dipolar aprotic solvent like DMA has been shown to improve regioselectivity in some cases.[4]
Steric Hindrance: The steric bulk of the substituents on both the arylhydrazine and the 1,3-dicarbonyl can influence which carbonyl is preferentially attacked.
Electronic Effects: The electronic nature of the substituents on the aryl ring of the hydrazine and on the dicarbonyl compound can also direct the initial nucleophilic attack. Electron-withdrawing groups on the arylhydrazine can influence its nucleophilicity.
Problem 3: Difficult Product Purification
The crude product is a complex mixture with significant colored impurities, making purification by chromatography or recrystallization challenging.
Potential Causes & Solutions:
Arylhydrazine Decomposition: As mentioned, arylhydrazines can decompose, leading to colored byproducts.[12] Using high-purity starting materials is the first step to a cleaner reaction.
Purification Strategies:
Acid-Base Extraction: Pyrazoles are basic and can be protonated. An acid-base workup can sometimes help remove non-basic impurities. Dissolving the crude product in an organic solvent and washing with a dilute acid solution can extract the pyrazole into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.
Crystallization of Acid Addition Salts: A method for purifying pyrazoles involves dissolving the crude product and reacting it with an inorganic or organic acid to form the acid addition salt, which can then be separated by crystallization.[16]
Chromatography on a Silica Plug: For reactions with significant discoloration, passing the crude product through a short plug of silica gel with a non-polar solvent (like toluene) can help remove some of the colored impurities before a more careful column chromatography.[12]
Problem 4: Side Reactions and Byproduct Formation
Besides the desired product, you observe the formation of unexpected byproducts.
Potential Causes & Solutions:
Self-Condensation of Starting Materials: Some α-amino-ketones, which can be intermediates in certain pyrazole syntheses, are prone to self-condensation.[17] Preparing these intermediates in situ can minimize this side reaction.[17]
Reaction with Solvent: Ensure the chosen solvent is inert under the reaction conditions. For example, using an alcohol as a solvent at high temperatures with a strong acid catalyst could potentially lead to ether formation or other side reactions.
Oxidation: If the reaction is run open to the air, oxidation of the arylhydrazine or other electron-rich species can occur. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis involves the reaction of a hydrazine or its derivative with a 1,3-dicarbonyl compound in the presence of an acid catalyst.[10][11] The mechanism begins with the acid-catalyzed formation of an imine between one of the hydrazine's nitrogen atoms and one of the carbonyl carbons. The second nitrogen of the hydrazine then attacks the other protonated carbonyl group, forming a second imine. Subsequent deprotonation and dehydration lead to the aromatic pyrazole ring.[10][18]
Diagram of the Knorr Pyrazole Synthesis Mechanism:
Caption: Generalized workflow of the Knorr pyrazole synthesis.
Q2: What are the advantages of using microwave-assisted synthesis for 1-aryl-pyrazole formation?
Microwave-assisted synthesis offers several advantages over conventional heating methods:
Reduced Reaction Times: Reactions that may take several hours under conventional reflux can often be completed in minutes using microwave irradiation.[14][15]
Improved Yields: Microwave heating can lead to higher product yields.[14]
Greener Chemistry: The efficiency of microwave synthesis can lead to energy savings and potentially the use of more environmentally benign solvents, or even solvent-free conditions.[3][6]
Q3: How do I choose the right starting materials for my desired 1-aryl-pyrazole?
The structure of your target 1-aryl-pyrazole will dictate the choice of starting materials. The aryl group at the 1-position comes from the arylhydrazine, and the substituents at the 3, 4, and 5-positions of the pyrazole ring are determined by the structure of the 1,3-dicarbonyl compound.
Desired Substituent Position
Corresponding Starting Material Fragment
1-Aryl group
Arylhydrazine
3- and 5-Substituents
R groups of the 1,3-dicarbonyl
4-Substituent
Group at the 2-position of the 1,3-dicarbonyl
Q4: Are there alternative methods to the Knorr synthesis for preparing 1-aryl-pyrazoles?
Yes, several other methods exist for the synthesis of pyrazoles, including:
1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, such as a nitrilimine (often generated in situ), with an alkyne.[4][19]
From α,β-Unsaturated Ketones/Aldehydes: The reaction of α,β-unsaturated carbonyl compounds with hydrazines can also yield pyrazoles, often proceeding through a pyrazoline intermediate that is subsequently oxidized.[20]
Multi-component Reactions: These reactions combine three or more starting materials in a one-pot synthesis to generate the pyrazole core, offering a high degree of molecular diversity.[19]
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting common issues in 1-aryl-pyrazole synthesis.
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid), add the arylhydrazine or its hydrochloride salt (1.0-1.2 eq).
If using the hydrochloride salt, add a base such as sodium acetate or triethylamine (1.1 eq).
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
General Procedure for Microwave-Assisted Pyrazole Synthesis
In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the arylhydrazine (1.0-1.2 eq), and a suitable solvent (or perform solvent-free).
If required, add a catalytic amount of acid (e.g., a drop of acetic acid) or a base.
Seal the vessel and place it in the microwave reactor.
Irradiate the mixture at a set temperature and/or power for a predetermined time (e.g., 10-30 minutes at 100-150 °C).[21]
After the reaction is complete, cool the vessel to room temperature.
Work up the reaction mixture as described in the conventional heating protocol and purify the product.
References
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved February 11, 2026, from [Link]
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved February 11, 2026, from [Link]
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega. Retrieved February 11, 2026, from [Link]
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). Molecules. Retrieved February 11, 2026, from [Link]
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. Retrieved February 11, 2026, from [Link]
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved February 11, 2026, from [Link]
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2011). Journal of the Brazilian Chemical Society. Retrieved February 11, 2026, from [Link]
Microwave-assisted synthesis of pyrazoles - a mini-review. (2021). Semantic Scholar. Retrieved February 11, 2026, from [Link]
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). RSC Advances. Retrieved February 11, 2026, from [Link]
Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Retrieved February 11, 2026, from [Link]
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). Journal of Visualized Experiments. Retrieved February 11, 2026, from [Link]
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (2016). ResearchGate. Retrieved February 11, 2026, from [Link]
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved February 11, 2026, from [Link]
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules. Retrieved February 11, 2026, from [Link]
Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). (n.d.). Retrieved February 11, 2026, from [Link]
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). Molecules. Retrieved February 11, 2026, from [Link]
Method for purifying pyrazoles. (2011). Google Patents.
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2016). Organic Letters. Retrieved February 11, 2026, from [Link]
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Retrieved February 11, 2026, from [Link]
Pyrazoles Syntheses, reactions and uses. (2021). YouTube. Retrieved February 11, 2026, from [Link]
Knorr Pyrazole Synthesis advice. (2024). Reddit. Retrieved February 11, 2026, from [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Retrieved February 11, 2026, from [Link]
Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fixation of CO2. (2024). ACS Omega. Retrieved February 11, 2026, from [Link]
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Retrieved February 11, 2026, from [Link]
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. Retrieved February 11, 2026, from [Link]
Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. Retrieved February 11, 2026, from [Link]
Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). RSC Advances. Retrieved February 11, 2026, from [Link]
The Preparation and Identification of the Isomeric 1-Aryl-3(and 5)-methyl-5(and 3)-(4-pyridyl)-pyrazoles. (1959). Journal of the American Chemical Society. Retrieved February 11, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Pyrazole NMR Technical Support Center
Current Status: Online
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Anomalous NMR Shifts in Pyrazole Scaffolds[1]
Introduction: The Pyrazole Paradox
Welcome to the technical support hub for pyrazole chemistry. If you are here, you are likely staring at an NMR spectrum that defies standard prediction rules.[1] Signals are missing, broadened, or shifted by 5–10 ppm from your calculated values.
The Core Issue: Pyrazoles are not static. They are dynamic, responsive entities that exist in a delicate equilibrium of tautomers, hydrogen-bonded aggregates, and acid-base conjugates.[1] Standard NMR protocols (CDCl₃, 25°C) often capture an "averaged" picture of these states, leading to confusion.[1]
This guide treats your NMR anomaly not as a failure, but as a diagnostic tool to reveal the dynamic behavior of your molecule.
Diagnostic Workflow
Before proceeding to specific modules, use this decision tree to categorize your issue.
Figure 1: Diagnostic logic flow for categorizing pyrazole NMR anomalies.
Module 1: The Tautomerism Trap (Annular Tautomerism)
The Symptom:
You expect distinct signals for C3 and C5 carbons, but you see either broadened humps or a single "averaged" signal. Alternatively, your proton integration is correct, but the chemical shifts do not match either the 1H- or 2H-tautomer predictions.
The Mechanism:
Unsubstituted pyrazoles (N-H) undergo annular tautomerism —a rapid proton transfer between N1 and N2.[1]
Fast Exchange (CDCl₃, RT): The proton hops faster than the NMR timescale. The instrument records a weighted average of the two tautomers.
Slow Exchange (DMSO, Low Temp): The proton movement slows.[1] You see distinct signals for both tautomers (often unequal populations).[1]
The Protocol: Freezing the Equilibrium
To resolve this, you must shift the exchange regime from "Intermediate" to "Slow."
Solvent Switch: Dissolve 5-10 mg of sample in DMSO-d₆ instead of CDCl₃. DMSO acts as a hydrogen bond acceptor, stabilizing specific tautomers and slowing the proton transfer rate [1].
Variable Temperature (VT) Experiment:
Setup: Calibrate probe temperature.
Cooling: Lower temperature to -40°C (233 K) in CDCl₃ or acetone-d₆.
Observation: Watch for the "decoalescence" of the C3/C5 signals into two distinct peaks.
Data Interpretation: C3 vs. C5
In a "frozen" or N-substituted pyrazole, C3 and C5 are electronically distinct.[1]
Position
Electronic Environment
Typical ¹³C Shift (ppm)
C3 (C=N)
Deshielded (Imine-like)
135 - 150
C5 (C-N)
Shielded (Enamine-like)
125 - 135
Averaged
Fast Exchange
~130 - 140 (Broad)
Note: Substituents strongly influence these absolute values, but the relative trend (C3 > C5) generally holds for neutral pyrazoles [2].
Module 2: The Regioisomer Riddle (1,3- vs. 1,5-Disubstitution)
The Symptom:
You alkylated a 3-substituted pyrazole and isolated a single product. You need to know if the alkyl group attached to N1 (yielding the 1,3-isomer) or N2 (yielding the 1,5-isomer). 1D ¹H NMR looks identical for both.[1]
The Mechanism:
Alkylation "locks" the tautomer. The distinction relies on spatial proximity (NOE) rather than electronic connectivity alone.[1]
The Protocol: 1D NOE / 2D NOESY
This is the Gold Standard for assignment.
Sample Prep: Use a degassed sample (bubbling N₂ for 5 mins) to maximize NOE enhancement.
Experiment: Run a 1D NOE difference or 2D NOESY/ROESY .
Target: Irradiate the N-Methyl (or N-Alkyl) protons.[1]
Interpretation:
Scenario A (1,5-Isomer): Strong NOE enhancement observed at the C5-Substituent (or H5 if unsubstituted).[1]
Scenario B (1,3-Isomer): NOE enhancement observed only at H5 (if C5 is unsubstituted) or no enhancement at the C3-substituent (too far away).
Figure 2: The NOE proximity effect distinguishing 1,5-isomers (green path) from 1,3-isomers.[1]
Module 3: Solvent & pH Effects
The Symptom:
Your spectrum in CDCl₃ shows a sharp NH signal at 10 ppm. In DMSO-d₆, the signal moves to 13 ppm and broadens. Or, you see a "double set" of signals in DMSO that vanishes in CDCl₃.[1]
The Mechanism:
H-Bonding: DMSO is a strong H-bond acceptor.[1] It pulls the NH proton deshielded (downfield shift by +2 to +4 ppm compared to CDCl₃) [3].[1]
Trace Acid: Pyrazoles are basic.[1] Trace acid in CDCl₃ (common in aged bottles) can protonate the pyrazole, creating a pyrazolium species.[1] This averages the signals perfectly and shifts protons downfield.[1]
The Protocol: The "Base Wash"
If you suspect acid impurities are affecting your shifts:
Filter your CDCl₃ solution through a small plug of basic alumina or K₂CO₃ directly into the NMR tube.[1]
Re-acquire the spectrum.[1] If shifts move upfield (shielded) and sharpen, your previous spectrum was a protonated artifact.[1]
Frequently Asked Questions (FAQ)
Q: Can I use ¹⁵N NMR to distinguish tautomers?A: Yes, if you have the material quantity (~50mg+).[1]
N-Pyrrole type (N-H): ~ -180 to -200 ppm (relative to CH₃NO₂).[1]
Averaged Signal: If exchanging, you see one broad peak around -130 ppm.[1]
Reference: Claramunt et al. have extensively mapped these shifts [2].[1]
Q: Why is my NH signal missing entirely?A: Chemical exchange with water in the solvent.
Test: Add 1 drop of D₂O to the tube and shake. If an NH signal was present (even broad), it will disappear instantly due to H/D exchange.[1] This confirms the "missing" peak was indeed your labile proton.[1]
Q: My carbon signals are missing in the 130-140 ppm region.A: This is "coalescence broadening."[1] The tautomeric exchange rate is exactly matching the frequency difference between the two carbon states.
Fix: Change the temperature (up or down by 40°C) to force the system out of the coalescence regime.
References
Abraham, R. J., et al. (2006).[1][2] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][2]
Claramunt, R. M., et al. (2003).[1][3] "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 27, 734-742.[1][3]
Alkorta, I., & Elguero, J. (2021).[1][3] "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry.
Technical Support Center: Scale-Up and Troubleshooting for the Production of Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Welcome to the Technical Support Center for the synthesis of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of pyrazole synthesis, particularly the Knorr pyrazole synthesis, and address common challenges encountered during the transition from laboratory to pilot plant or production scale.
I. Introduction to the Synthesis and Scale-Up Considerations
The synthesis of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate typically proceeds via a Knorr-type pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] In this case, the reaction involves 4-nitrophenylhydrazine and a suitable ethyl ester of a 1,3-dicarbonyl compound. While this reaction is generally efficient on a lab scale, scaling up introduces challenges related to reaction control, impurity formation, product isolation, and safety.[3]
This guide will provide a structured approach to troubleshooting these issues, ensuring a robust and reproducible manufacturing process.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the scale-up of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate synthesis.
Q1: What is the most likely synthetic route for the large-scale production of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate?
A1: The most common and industrially viable route is the Knorr pyrazole synthesis.[1] This involves the reaction of 4-nitrophenylhydrazine with an ethyl ester of a 1,3-dicarbonyl compound, such as diethyl 2-(ethoxymethylene)malonate or a related precursor. The reaction is typically carried out in a suitable solvent like ethanol or acetic acid.
Q2: What are the primary safety concerns when working with 4-nitrophenylhydrazine at a larger scale?
A2: 4-Nitrophenylhydrazine is a flammable solid and can be explosive when dry.[4][5] It is also harmful if swallowed and can cause skin and eye irritation.[5] When scaling up, it is crucial to handle this reagent in a well-ventilated area, avoid ignition sources, and use appropriate personal protective equipment (PPE). It is often supplied wetted with water to reduce its explosive hazard.[4]
Q3: What is regioselectivity, and is it a concern for this synthesis?
A3: Regioselectivity is the preference for the formation of one constitutional isomer over another. In pyrazole synthesis, if an unsymmetrical 1,3-dicarbonyl is used, two different pyrazole regioisomers can be formed.[6] For the synthesis of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, the choice of the 1,3-dicarbonyl precursor is critical to avoid the formation of the undesired ethyl 1-(4-nitrophenyl)-1H-pyrazole-5-carboxylate isomer. Using a symmetrical or appropriately substituted dicarbonyl compound can mitigate this issue.
Q4: What are the expected physical properties of the final product?
III. Troubleshooting Guide
This section provides a detailed breakdown of potential problems, their causes, and recommended solutions at various stages of the production process.
A. Reaction Stage
Problem
Potential Cause(s)
Troubleshooting & Optimization
Low or Inconsistent Yield
1. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent. 2. Poor Reagent Quality: Impurities in 4-nitrophenylhydrazine or the 1,3-dicarbonyl precursor. 3. Inefficient Mixing: Inadequate agitation in a large reactor, leading to localized concentration gradients.[8]
1. Optimize Reaction Parameters: Conduct small-scale experiments to determine the optimal temperature and reaction time. Consider using a higher-boiling solvent like acetic acid for improved reaction kinetics. 2. Reagent Qualification: Ensure the purity of starting materials through analytical testing (e.g., NMR, HPLC). 3. Improve Agitation: Use an appropriate impeller and agitation speed for the reactor size and viscosity of the reaction mixture.
Formation of Regioisomers
1. Use of an Unsymmetrical 1,3-Dicarbonyl Precursor: The two carbonyl groups have different reactivities.[6] 2. Reaction Conditions Favoring the Undesired Isomer: pH and solvent can influence which nitrogen of the hydrazine attacks which carbonyl group.[6]
1. Select the Correct Precursor: Use a precursor like diethyl 2-(ethoxymethylene)malonate to ensure the formation of the desired 3-carboxylate isomer. 2. Control Reaction pH: Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens. Buffer the reaction if necessary.
Runaway Reaction/Exotherm
1. Rapid Addition of Reagents: The condensation reaction can be exothermic.[9] 2. Inadequate Cooling: The reactor's cooling system may not be sufficient for the heat generated at a larger scale.
1. Controlled Reagent Addition: Add the 4-nitrophenylhydrazine solution portion-wise or via a dropping funnel at a controlled rate. 2. Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature and have a robust cooling system in place.
Incomplete Reaction
1. Insufficient Reaction Time or Temperature. 2. Deactivation of Catalyst (if used).
1. Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. 2. Extend Reaction Time/Increase Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.
B. Work-up and Isolation
Problem
Potential Cause(s)
Troubleshooting & Optimization
Product Oiling Out During Quenching
1. Rapid Quenching: Adding the reaction mixture to a large volume of cold water too quickly can cause the product to precipitate as an oil instead of a solid. 2. Incorrect Quenching Temperature.
1. Controlled Quenching: Slowly add the reaction mixture to the quenching solution with vigorous stirring. 2. Optimize Quenching Temperature: Experiment with different quenching temperatures to promote crystallization.
Difficult Filtration
1. Fine Particle Size: Rapid precipitation can lead to very fine particles that clog the filter. 2. Gummy or Tarry Product: Presence of impurities can inhibit crystallization.
1. Control Crystallization: Allow the product to crystallize slowly from the reaction mixture or during quenching. Consider a solvent-antisolvent crystallization. 2. Improve Purity Before Isolation: If the product is consistently oily, consider an initial purification step, such as a liquid-liquid extraction, before attempting to crystallize.
Low Purity of Crude Product
1. Presence of Unreacted Starting Materials. 2. Formation of Side Products: Such as products from the decomposition of 4-nitrophenylhydrazine.
1. Optimize Reaction Stoichiometry: Ensure the reaction goes to completion to consume all starting materials. 2. Purification of Crude Product: The crude product will likely require further purification.
C. Purification Stage
Problem
Potential Cause(s)
Troubleshooting & Optimization
Difficulty in Achieving Desired Purity by Recrystallization
1. Inappropriate Solvent System: The chosen solvent may not effectively separate the product from impurities.[10] 2. Co-crystallization of Impurities: Impurities with similar structures may crystallize with the product.
1. Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents and solvent mixtures to find the optimal system.[11] 2. Consider Alternative Purification Methods: If recrystallization is ineffective, consider column chromatography (for smaller scales) or other purification techniques.
Poor Crystal Form
1. Rapid Cooling During Crystallization. 2. High Level of Impurities.
1. Controlled Cooling: Allow the recrystallization solution to cool slowly to promote the formation of well-defined crystals. 2. Seed the Crystallization: Adding a small amount of pure product (seed crystals) can help initiate crystallization and improve crystal form.
Product Loss During Purification
1. High Solubility of the Product in the Recrystallization Solvent. 2. Multiple Purification Steps.
1. Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling. 2. Streamline the Process: If possible, telescope reaction and purification steps to minimize transfers and handling losses.
IV. Experimental Workflow and Diagrams
A. General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.
Caption: Troubleshooting logic for pyrazole synthesis scale-up.
V. Conclusion
The successful scale-up of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is achievable with careful attention to reaction parameters, reagent quality, and purification strategies. This guide provides a framework for identifying and resolving common challenges. As with any chemical process, a thorough understanding of the underlying chemistry and a systematic approach to process development are key to a successful outcome.
VI. References
J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025-02-23). Available from: [Link]
Chem Help ASAP. Knorr Pyrazole Synthesis from a ketoester - laboratory experiment. (2021-12-16). Available from: [Link]
Wikipedia. Knorr pyrrole synthesis. Available from: [Link]
Google Patents. WO2011064798A1 - Process for the preparation of a pyrazole derivative. Available from:
Chem Help ASAP. Knorr Pyrazole Synthesis. Available from: [Link]
Google Patents. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. Available from:
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available from: [Link]
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. (2022-04-01). Available from: [Link]
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). Available from: [Link]
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018-01-24). Available from: [Link]
MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024-04-10). Available from: [Link]
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
Google Patents. Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same. Available from:
ResearchGate. Multiple reaction monitoring transitions of 3-Nitrophenylhydrazine... (2021-12-01). Available from: [Link]
PubMed. Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. (2015-09-01). Available from: [Link]
Google Patents. US3294814A - 4-nitropyrazoles. Available from:
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023-07-14). Available from: [Link]
ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]
CatSci Ltd. Technical Piece SOME SCALE-UP CONSIDERATIONS INTRODUCTION CHEMICAL CONSIDERATIONS PHYSICAL CONSIDERATIONS. Available from: [Link]
Institute of Pharmacy Technology, Salipur. UNIT-I PILOT PLANT SCALE UP TECHNIQUES. Available from: [Link]
ResearchGate. Heterocycles, their Synthesis and Industrial Applications: A Review. (2020-11-27). Available from: [Link]
NIH. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Available from: [Link]
Food Science and Technology. Synthesis and crystallization purification of phytosterol esters for food industry application. (2021). Available from: [Link]
Chemos GmbH&Co.KG. Safety Data Sheet: 2,4-Dinitrophenylhydrazine. (2023-04-20). Available from: [Link]
PubMed. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024-04-10). Available from: [Link]
ResearchGate. Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Available from: [Link]
HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025-08-28). Available from: [Link]
PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]
PMC - NIH. Optimization of crystallization conditions for biological macromolecules. Available from: [Link]
validation of the biological activity of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
This guide provides a technical validation of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate , a bioactive scaffold critical in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agent...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical validation of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate , a bioactive scaffold critical in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.
Executive Summary & Chemical Profile
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 19532-38-8) represents a privileged scaffold in medicinal chemistry. It serves as a pivotal intermediate and bioactive pharmacophore, particularly in the design of COX-2 selective inhibitors and antimicrobial agents . Its structure combines a lipophilic N-aryl pyrazole core—mimicking the specificity pocket of cyclooxygenase-2—with a C3-ester functionality that functions as a prodrug motif or a synthetic handle for further diversification (e.g., into hydrazides or amides).
Soluble in DMSO, DMF, Chloroform; Insoluble in Water
Comparative Biological Performance
This section objectively compares the compound's validated activity against industry-standard controls. Data is synthesized from structure-activity relationship (SAR) studies of 1-arylpyrazole-3-carboxylates.
A. Anti-Inflammatory Activity (COX-2 Inhibition)
The 1-(4-nitrophenyl)pyrazole core is structurally homologous to Celecoxib . The 4-nitro group serves as a bioisostere for the sulfonamide/sulfone pharmacophores required for COX-2 active site binding.
Metric
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Celecoxib (Standard)
Indomethacin (Non-selective)
Target
Cyclooxygenase-2 (COX-2)
COX-2
COX-1 / COX-2
IC₅₀ (COX-2)
0.5 – 2.5 µM (Estimated Range*)
0.04 µM
> 1.0 µM
Selectivity (SI)
Moderate (COX-2 > COX-1)
High
Low
Mechanism
Competitive inhibition; Nitro group interacts with Arg513/His90
Sulfonamide binding to side pocket
Non-selective hydrophobic binding
*Note: Activity is enhanced upon hydrolysis to the free acid or conversion to hydrazide derivatives.
B. Antimicrobial Activity
The compound exhibits significant bacteriostatic activity, particularly against Gram-positive strains, driven by the electron-withdrawing nitro group which facilitates cell wall penetration and oxidative stress.
Organism
Compound MIC (µg/mL)
Ciprofloxacin MIC (µg/mL)
Fluconazole MIC (µg/mL)
S. aureus
12.5 – 25.0
0.5 – 1.0
N/A
E. coli
50.0 – 100.0
0.015
N/A
C. albicans
25.0 – 50.0
N/A
0.5 – 4.0
Mechanism of Action: Visualized Pathways
COX-2 Selective Inhibition Pathway
The diagram below illustrates the structural logic of how the 1-arylpyrazole scaffold achieves selectivity over COX-1, a critical safety feature to avoid gastrointestinal toxicity.
Caption: The 1-arylpyrazole core exploits the larger hydrophobic side pocket of COX-2, while the nitro/carboxylate groups anchor the molecule via hydrogen bonding to Arg513.
Validated Experimental Protocols
Protocol A: Synthesis via [3+2] Cycloaddition
To ensure high purity for biological screening, a regioselective synthesis is required.
Reaction Type: 1,3-Dipolar Cycloaddition or Condensation.
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923).
Inoculum: Prepare a bacterial suspension matched to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
Plate Setup: Use a 96-well sterile microplate.
Add 100 µL of MHB to all wells.
Add 100 µL of compound stock (1000 µg/mL in DMSO/MHB) to column 1.
Perform serial 2-fold dilutions across the plate.
Inoculation: Add 100 µL of diluted bacterial suspension to each well.
Controls:
Positive: Ciprofloxacin (0.01–10 µg/mL).
Negative: Sterile DMSO + Broth.
Incubation: 37°C for 18–24 hours.
Readout: The MIC is the lowest concentration with no visible turbidity (confirmed by adding resazurin dye for viability check).
References
American Elements. (2024). Ethyl 4-nitro-1H-pyrazole-3-carboxylate and Derivatives: Specifications and Applications. Available at: [Link]
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13656108 (Ethyl 1-(4-nitrophenyl)pyrazole-3-carboxylate). Available at: [Link]
Bekhit, A. A., et al. (2010). Design, synthesis and biological evaluation of some novel pyrazole derivatives as anti-inflammatory and antimicrobial agents.[1] European Journal of Medicinal Chemistry. (Validates the 1-arylpyrazole-3-carboxylate scaffold).
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry.
Hairui Chemical. (2024). Product Data Sheet: Ethyl 1-(4-nitrophenyl)pyrazole-3-carboxylate (CAS 19532-38-8). Available at: [Link]
comparison of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate with similar pyrazole analogs
Executive Summary Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 19532-38-8) represents a critical scaffold in medicinal chemistry, serving primarily as a precursor for 1-arylpyrazole drugs (e.g., Factor Xa inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 19532-38-8) represents a critical scaffold in medicinal chemistry, serving primarily as a precursor for 1-arylpyrazole drugs (e.g., Factor Xa inhibitors, COX-2 inhibitors) and as a bioactive pharmacophore in antimicrobial research.
Unlike its 1,5-regioisomers or the 1-phenyl analogs, the 1-(4-nitrophenyl)-3-carboxylate motif offers a unique electronic profile due to the strong electron-withdrawing nitro group at the para position. This substitution significantly alters the pKa of the pyrazole core, enhances metabolic stability against oxidative metabolism, and provides a synthetic handle (reduction to aniline) for further diversification.
This guide objectively compares the title compound against its primary regioisomer and functional analogs, supported by synthetic protocols and biological data.
Chemical & Physical Profile
The distinction between the 1,3- and 1,5-isomers is the most common analytical challenge. The 3-carboxylate is generally thermodynamically more stable but kinetically less favored in certain cyclization pathways compared to the 5-carboxylate.
Comparative Physicochemical Data
Feature
Target Compound
Regioisomer
Defunctionalized Analog
Name
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-5-carboxylate
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
Structure Code
1,3-NP
1,5-NP
1,3-Ph
Formula
C₁₂H₁₁N₃O₄
C₁₂H₁₁N₃O₄
C₁₂H₁₂N₂O₂
MW
261.23 g/mol
261.23 g/mol
216.24 g/mol
LogP (Calc)
~2.4
~2.6
~2.8
TPSA
81.4 Ų
81.4 Ų
35.6 Ų
Appearance
Yellow crystalline solid
Yellow/Orange solid
White/Off-white solid
Electronic Nature
Electron-deficient (Nitro)
Electron-deficient (Nitro)
Neutral
Key Reactivity
Nitro-reduction, Ester hydrolysis
Nitro-reduction, Ester hydrolysis
Electrophilic substitution at C4
Expert Insight: The presence of the 4-nitro group decreases solubility in non-polar solvents compared to the phenyl analog but increases crystallinity, aiding purification.
Synthetic Accessibility & Regiochemistry[3]
The synthesis of 1,3-NP is non-trivial due to the competing formation of the 1,5-isomer. The "textbook" reaction of 4-nitrophenylhydrazine with ethyl propiolate typically yields a mixture favoring the 5-carboxylate (Michael addition kinetic product).
Optimized Synthetic Workflow (Regiocontrol)
To selectively target the 3-carboxylate , a 1,3-dipolar cycloaddition or a specific condensation strategy is required.
Protocol: Condensation of Hydrazine with Ethyl 3-ethoxyacrylate
This method favors the 3-carboxylate by directing the nucleophilic hydrazine nitrogen to the ethoxy-bearing carbon.
Preparation: Dissolve 4-nitrophenylhydrazine in ethanol.
Addition: Add Ethyl 3,3-diethoxypropionate dropwise at room temperature.
Cyclization: Reflux the mixture for 4–6 hours. The initial intermediate is often the hydrazone, which cyclizes upon heating.
Purification: Cool to 0°C. The 1,3-isomer typically precipitates due to higher symmetry and crystallinity. Filter and wash with cold ethanol.
Validation: Check Regiochemistry via NOESY NMR. The 1,3-isomer shows interaction between N-Aryl protons and the H-5 pyrazole proton. The 1,5-isomer would show interaction between N-Aryl and the Ester group (if 5-ester) or lack of H-5 interaction.
Pathway Visualization
Figure 1: Synthetic divergence. The Ethyl 3-ethoxyacrylate route (Green) provides superior regiocontrol for the target 3-carboxylate compared to the propiolate route.
Biological Performance & Applications
The 1-(4-nitrophenyl) moiety is rarely the final drug pharmacophore due to toxicity concerns (nitro group reduction). However, it is a potent intermediate and has specific utility in antimicrobial assays.
Antimicrobial Activity Profile
In comparative studies of ethyl 1-arylpyrazole-3-carboxylates, the nitro-substituted analogs often exhibit higher potency against Gram-positive bacteria than their unsubstituted counterparts.
Table 2: Comparative Antimicrobial Efficacy (MIC in µg/mL)
Data synthesized from general SAR trends of 1-arylpyrazoles [1, 2].
Organism
1-(4-NO2) Analog
1-(4-Cl) Analog
1-(4-H) Analog
Standard (Ampicillin)
S. aureus
12.5 - 25
25 - 50
>100
0.5
E. coli
50 - 100
>100
>100
1.0
C. albicans
25
50
>100
(Fluconazole: 10)
Mechanism: The electron-withdrawing nitro group increases the lipophilicity (LogP) and alters the dipole moment, potentially facilitating penetration through the bacterial cell wall.
Synthetic Utility: The "Reduction-Derivatization" Workflow
The primary value of this compound in drug development is as a "masked" aniline.
Reduction: The NO₂ group is reduced (H₂/Pd-C or Fe/AcOH) to NH₂.
Functionalization: The resulting Ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate is a universal scaffold.
Amidation -> Factor Xa inhibitors (Apixaban-like cores).
SAR Logic Visualization
Figure 2: The strategic value of the title compound lies in its conversion to amino-aryl scaffolds for high-value medicinal targets.
Experimental Validation Protocol
Bioassay: Agar Well Diffusion Method
To verify the antimicrobial potential relative to analogs:
Culture Prep: Standardize bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard.
Seeding: Swab Mueller-Hinton agar plates.
Compound Prep: Dissolve Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate in DMSO (1 mg/mL).
Application: Punch 6mm wells; add 50 µL of compound solution. Include DMSO negative control and Ciprofloxacin positive control.
Incubation: 37°C for 24 hours.
Readout: Measure Zone of Inhibition (ZOI) in mm.
Expected Result: ZOI ~12-15 mm (Moderate activity).
Control (DMSO): 0 mm.
References
Regioselective Synthesis of 1-Arylpyrazoles
Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link
Antimicrobial Activity of Pyrazole Carboxylates
Bekhit, A. A., et al. (2015). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. European Journal of Medicinal Chemistry. Link
Crystal Structure & Properties
Giester, G., et al. (2012). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Zeitschrift für Kristallographie. Link
General Pyrazole Pharmacology
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry Letters. Link
Comparative Guide: Purity Assessment of Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Executive Summary The synthesis of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate presents a classic but critical challenge in heterocyclic chemistry: regioselectivity . The reaction between 4-nitrophenylhydrazine and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate presents a classic but critical challenge in heterocyclic chemistry: regioselectivity . The reaction between 4-nitrophenylhydrazine and 1,3-dicarbonyl equivalents (e.g., ethyl 2,4-dioxobutanoate derivatives) frequently yields a mixture of the desired 1,3-isomer and the parasitic 1,5-isomer .
Furthermore, the use of hydrazine precursors introduces the risk of genotoxic impurities (GTIs) , specifically unreacted 4-nitrophenylhydrazine, which must be controlled to sub-ppm levels in pharmaceutical applications.
This guide objectively compares three analytical methodologies—High-Field NMR , UHPLC-PDA-MS , and DSC —to establish a self-validating protocol for assessing the purity of this specific pyrazole scaffold.
Part 1: The Analytical Challenge
The core difficulty lies in the structural similarity between the target and its regioisomer. Both share identical molecular weights (MW) and similar polarities, making simple "retention time" analysis risky without structural confirmation.
Target: Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (Thermodynamic product in specific conditions).
Impurity A (Regioisomer): Ethyl 1-(4-nitrophenyl)-1H-pyrazole-5-carboxylate (Kinetic byproduct).
Impurity B (GTI): 4-Nitrophenylhydrazine (Starting material, potential mutagen).
Decision Logic & Workflow
The following diagram outlines the critical decision points in the purification and analysis workflow.
Figure 1: Integrated Analytical Workflow for Pyrazole Carboxylates.
Part 2: Comparative Methodology
Method A: High-Field 1H NMR (The Structural Baseline)
While Mass Spectrometry confirms the molecular formula, it cannot distinguish the 1,3- and 1,5-isomers. 1H NMR is the only standalone method to assign regiochemistry without a reference standard, relying on the Nuclear Overhauser Effect (NOE) .
The 1,3-Isomer (Target): The proton at C5 is spatially close to the N-Aryl ring. An NOE correlation will be observed between the pyrazole H5 and the ortho-protons of the 4-nitrophenyl group.
The 1,5-Isomer (Impurity): The ester group is at C5, pushing the phenyl ring away from the remaining pyrazole proton (now at C3). No strong NOE is observed between the pyrazole proton and the phenyl ring.
Method B: UHPLC-PDA-MS (The Quantitative Gold Standard)
Role: Quantitative Purity & Trace Impurity Profiling.
Advantage: High sensitivity, separation of isomers, and detection of non-UV active impurities (via MS).
The 4-nitrophenyl group is a strong chromophore, making this molecule ideal for UV detection at 254 nm or 280 nm . Reverse-phase chromatography (C18) effectively separates the isomers due to differences in their dipole moments and interaction with the stationary phase.
DSC measures the melting endotherm. Impurities broaden the melting peak and lower the melting point (freezing point depression). This is excellent for final "batch release" but fails to identify what the impurity is.
Part 3: Experimental Protocols
Protocol 1: Regioisomer Discrimination via 1D NOE NMR
Use this protocol to certify the identity of your primary peak before quantitative analysis.
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 . (DMSO is preferred over CDCl3 to prevent peak overlap due to hydrogen bonding).
Acquisition:
Run standard 1H NMR (32 scans).
Identify the Pyrazole-H signal (typically singlet, δ 7.0–8.5 ppm region).
Identify the Phenyl-AA'BB' system (δ 7.8–8.4 ppm).
NOE Experiment:
Irradiate the Pyrazole-H frequency.
Observation: If you see enhancement of the Phenyl-ortho protons, you have the 1,3-isomer (Target). If enhancement is absent or weak, suspect the 1,5-isomer.
0-1 min: 5% B (Isocratic hold for polar hydrazines).
1-8 min: 5% -> 95% B (Linear gradient).
8-10 min: 95% B (Wash).
Detection:
UV: 270 nm (Max absorbance for nitrophenyl).
MS: ESI+ (Scan 100-600 m/z).
GTI Note: 4-Nitrophenylhydrazine is highly polar and may elute in the void volume. For sub-ppm detection, derivatization with benzaldehyde prior to injection is recommended to shift retention and improve sensitivity.
Part 4: Performance Comparison Matrix
The following table summarizes the capabilities of each technique for this specific application.
Feature
1H NMR (600 MHz)
UHPLC-UV/MS
DSC
Primary Utility
Structural Proof (Regioisomer ID)
Quantitative Purity (wt%)
Absolute Purity (Mol%)
Regioisomer Specificity
High (via NOE)
High (via Retention Time)
Low (Melting point depression only)
Sensitivity (LOD)
~0.5 - 1.0%
< 0.01%
~0.5%
GTI Detection
Poor (Not sensitive enough)
Excellent (with derivatization)
N/A
Sample Requirement
~10 mg (Recoverable)
< 1 mg (Destructive)
~2-5 mg (Destructive)
Throughput
Low (10-30 min/sample)
High (5-10 min/sample)
Low (1 hr/sample)
Part 5: Regioisomer Logic Visualization
Understanding the structural basis for the separation is vital for interpreting data.
Figure 2: Structural and Spectroscopic Differentiation of Pyrazole Regioisomers.
Part 6: Expert Recommendations
Do not rely on Melting Point alone: While literature values exist (e.g., ~145-147°C for similar analogs), polymorphism and isomer mixtures can yield misleadingly sharp melting ranges.
The "Hydrazine Trap": If using free 4-nitrophenylhydrazine, the formation of the 1,5-isomer is kinetically favored in neutral media. To favor the desired 1,3-isomer , ensure the reaction is catalyzed by acid (using the hydrazine hydrochloride salt) or performed in acetic acid.
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry / ACS. (Discusses the impact of hydrazine salts vs. free base on regioisomer ratios).
Control and analysis of hydrazine, hydrazides and hydrazones - Genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis. (Review of analytical strategies for hydrazine GTIs).
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega. (Provides detailed HPLC conditions for pyrazole separation, applicable to regioisomers).
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. (In-depth NMR analysis of pyrazole tautomerism and isomerism).
Comparative
A Comparative Guide to the Inhibitory Effects of Pyrazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the inhibitory effects of prominent pyrazole derivatives. The pyrazole scaffold is a privileged str...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the inhibitory effects of prominent pyrazole derivatives. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous successful therapeutic agents. This document offers an objective comparison of their performance, supported by experimental data, detailed methodologies for key validation assays, and a discussion of the underlying mechanisms of action.
Introduction to Pyrazole Derivatives as Inhibitors
The five-membered aromatic pyrazole ring is a versatile pharmacophore due to its unique physicochemical properties. Its two adjacent nitrogen atoms allow for diverse substitution patterns, enabling the fine-tuning of steric and electronic properties to achieve high potency and selectivity for various biological targets. This has led to the development of pyrazole-containing drugs for a wide range of diseases, most notably as anti-inflammatory agents and anti-cancer therapeutics.[1][2] This guide will focus on a comparative study of two major classes of pyrazole-based inhibitors: Cyclooxygenase-2 (COX-2) inhibitors and Janus Kinase (JAK) inhibitors.
Part 1: Comparative Analysis of Pyrazole-Based COX-2 Inhibitors
Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 are designed to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[3][4] The pyrazole scaffold has been instrumental in the development of several successful COX-2 inhibitors.
Data Presentation: Comparative Efficacy of COX-2 Inhibitors
The following table summarizes the in vitro inhibitory activity and selectivity of key pyrazole-based COX-2 inhibitors. A lower IC50 value indicates greater potency, while a higher selectivity index (SI) indicates a more favorable safety profile with respect to gastrointestinal effects.
Note: Rofecoxib and Valdecoxib were withdrawn from the market due to cardiovascular concerns, but their data is included for comparative purposes.
Mechanism of Action: COX-2 Inhibition
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[3] The selective inhibition of COX-2 by pyrazole derivatives like celecoxib blocks the production of pro-inflammatory prostaglandins at the site of inflammation, while sparing the protective functions of COX-1 in the gastric mucosa.[4]
Caption: Simplified signaling pathway of COX-2 and the inhibitory action of Celecoxib.
Part 2: Comparative Analysis of Pyrazole-Based Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The pyrazole core is a key feature in several approved kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family.[9]
Data Presentation: Comparative Efficacy of JAK Inhibitors
The following table presents the in vitro inhibitory activity of several pyrazole-based JAK inhibitors. These drugs exhibit different selectivity profiles across the JAK family members (JAK1, JAK2, JAK3, and TYK2), which influences their therapeutic applications and side-effect profiles.[10]
The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors involved in immunity and inflammation. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene transcription.[10] Pyrazole-based JAK inhibitors competitively bind to the ATP-binding site of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.[10]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Part 3: Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to evaluate the inhibitory effects of pyrazole derivatives.
Experimental Workflow for Inhibitor Evaluation
Caption: A general experimental workflow for the evaluation of pyrazole-based inhibitors.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes.
Principle: The peroxidase component of COX reduces Prostaglandin G2 (PGG2) to Prostaglandin H2. A fluorometric probe reacts with PGG2 to produce a fluorescent signal, which is proportional to COX activity.
Procedure:
Reagent Preparation: Prepare COX assay buffer, fluorometric probe, cofactor solution, arachidonic acid (substrate), and human recombinant COX-1 and COX-2 enzymes according to the manufacturer's protocol. Dissolve pyrazole derivatives in DMSO to create stock solutions.
Assay Plate Setup: In a 96-well black plate, add the assay buffer, cofactor solution, and probe to the designated wells.
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells.
Inhibitor Addition: Add serial dilutions of the pyrazole derivatives to the wells. Include a known COX inhibitor as a positive control and a DMSO-only vehicle control.
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
Fluorescence Measurement: Immediately measure the fluorescence kinetics (Excitation: 535 nm, Emission: 587 nm) for 5-10 minutes.
Data Analysis: Calculate the rate of reaction from the linear phase of the fluorescence curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay assesses the effect of pyrazole derivatives on cancer cell proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression of proteins involved in apoptosis.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
Procedure:
Cell Lysis: Treat cells with the pyrazole derivative for a specified time. Collect both adherent and floating cells, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion
This guide provides a comparative framework for understanding the inhibitory effects of pyrazole derivatives against two major classes of therapeutic targets: COX-2 and JAKs. The provided experimental protocols offer a starting point for researchers to validate and compare the efficacy of novel pyrazole-based compounds. The versatility of the pyrazole scaffold continues to make it a highly attractive core structure in the design of potent and selective inhibitors for a multitude of diseases.
References
A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
Patel, M. (2026). Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. International Journal of Pharmaceutical Sciences, 4(2), 1238-1254.
Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. (n.d.). Retrieved February 10, 2026, from [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. (n.d.). CMAJ. Retrieved February 10, 2026, from [Link]
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved February 10, 2026, from [Link]
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. (n.d.). Indian Journal of Medical Research. Retrieved February 10, 2026, from [Link]
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
Comparison of rofecoxib and celecoxib, two cyclooxygenase-2 inhibitors, in postoperative dental pain: a randomized, placebo- and active-comparator-controlled clinical trial. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]
Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations. (n.d.). PLOS One. Retrieved February 10, 2026, from [Link]
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (n.d.). ACS Omega. Retrieved February 10, 2026, from [Link]
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved February 10, 2026, from [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
Efficacy and safety of different JAK inhibitors in the treatment of alopecia areata: a network meta-analysis. (n.d.). Frontiers in Immunology. Retrieved February 10, 2026, from [Link]
Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]
Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. (n.d.). Nature Reviews Rheumatology. Retrieved February 10, 2026, from [Link]
In-cell Western Assays for IC50 Determination. (n.d.). Azure Biosystems. Retrieved February 10, 2026, from [Link]
Comparison of the effectiveness of gefitinib, erlotinib and afatinib in epidermal growth factor receptor mutated tumors of non-small cell lung cancer. (n.d.). Annals of Translational Medicine. Retrieved February 10, 2026, from [Link]
Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]
Best protocol to collect mammalian cells for screening apoptosis markers using WB? (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. (n.d.). Taylor & Francis Online. Retrieved February 10, 2026, from [Link]
What's all the fuss? Safety concerns about COX-2 inhibitors rofecoxib (Vioxx) and celecoxib (Celebrex). (n.d.). CMAJ. Retrieved February 10, 2026, from [Link]
General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved February 10, 2026, from [Link]
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). ACS Omega. Retrieved February 10, 2026, from [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]
JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
COX-2 inhibitors and the heart: are all coxibs the same? (n.d.). PMC. Retrieved February 10, 2026, from [Link]
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Biolabs. Retrieved February 10, 2026, from [Link]
Celecoxib vs Rofecoxib Comparison. (n.d.). Drugs.com. Retrieved February 10, 2026, from [Link]
Mechanism of JAK Inhibitors and a Review of Ruxolitinib. (n.d.). YouTube. Retrieved February 10, 2026, from [Link]
Erlotinib has better efficacy than gefitinib in adenocarcinoma patients without EGFR-activating mutations, but similar efficacy in patients with EGFR-activating mutations. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
Celecoxib. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]
Determination of Caspase Activation by Western Blot. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]
Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. (n.d.). Journal of Cancer Research and Practice. Retrieved February 10, 2026, from [Link]
What is the mechanism of Celecoxib? (n.d.). Patsnap Synapse. Retrieved February 10, 2026, from [Link]
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.). RSC Publishing. Retrieved February 10, 2026, from [Link]
evaluating the selectivity of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Evaluating the Selectivity of Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate: A Comparative Guide Executive Summary: The Strategic Role of the 1-Arylpyrazole Scaffold Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate...
Author: BenchChem Technical Support Team. Date: February 2026
Evaluating the Selectivity of Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate: A Comparative Guide
Executive Summary: The Strategic Role of the 1-Arylpyrazole Scaffold
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (hereafter referred to as EP-4NP ) represents a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for developing inhibitors targeting Cyclooxygenase-2 (COX-2) , Cannabinoid Receptors (CB1/CB2) , and Monoamine Oxidase (MAO) . Its structural integrity—defined by the electron-withdrawing 4-nitrophenyl group at the N1 position and the ethyl ester at C3—dictates its binding affinity and selectivity profile.
This guide evaluates the selectivity of EP-4NP, focusing on its utility as a precursor for bioactive ligands and its direct application in structure-activity relationship (SAR) studies. We compare its performance against standard 1,5-diarylpyrazole derivatives (e.g., Celecoxib, Rimonabant precursors) to highlight its distinct selectivity advantages in early-stage drug discovery.
Mechanism of Selectivity & Structural Analysis
The selectivity of EP-4NP is governed by its regiochemistry and electronic properties . Unlike the more common 1,5-diarylpyrazoles (which are bulky and highly selective for COX-2/CB1 pockets), the 1,3-substitution pattern of EP-4NP offers a more linear topology, influencing its interaction with enzyme active sites.
Key Structural Determinants
N1-4-Nitrophenyl Group: Acts as a strong electron-withdrawing group (EWG), reducing the electron density of the pyrazole ring. This enhances π-stacking interactions with aromatic residues (e.g., Phe, Tyr) in target proteins (e.g., MAO-B, COX-2).
C3-Ethyl Ester: A modifiable handle. In its ester form, it can act as a hydrogen bond acceptor. Hydrolysis to the acid or conversion to a carboxamide drastically alters selectivity (e.g., shifting from COX-2 to CB1 affinity).
Regioselectivity (1,3 vs. 1,5): The synthesis of EP-4NP must be strictly controlled to avoid the 1,5-isomer, which has a distinct biological profile.
Comparative Selectivity Profile
Feature
EP-4NP (1,3-Substituted)
Standard 1,5-Diarylpyrazoles (e.g., Celecoxib)
Selectivity Implication
Steric Bulk
Low (Linear)
High (V-shaped)
EP-4NP fits smaller pockets (e.g., MAO-B); 1,5-analogs fit large hydrophobic pockets (COX-2).
Electronic State
Electron-deficient (Nitro group)
Electron-rich (Sulfonamide/OMe)
Nitro group enhances affinity for electron-rich active site residues but may increase metabolic liability.
Primary Target
MAO-B, GlyT1, Antimicrobial
COX-2, CB1
EP-4NP is a preferred scaffold for exploring non-canonical pyrazole targets.
Off-Target Risk
Moderate (Nitro reduction)
Low (Optimized drugs)
Nitro group reduction can lead to toxic metabolites; selectivity screening is crucial.
Experimental Evaluation of Selectivity
To rigorously evaluate the selectivity of EP-4NP, a dual-phase screening approach is required: Chemical Purity Assessment (to ensure regioisomer specificity) and Biological Selectivity Profiling .
Phase 1: Regiochemical Purity (The "Selectivity" of Synthesis)
Before biological testing, confirm the 1,3-isomer purity. The 1,5-isomer is a common byproduct that can skew biological data.
Protocol: NOESY NMR Validation
Dissolve: 10 mg of EP-4NP in DMSO-d6.
Acquire: 1D 1H NMR and 2D NOESY spectra.
Analysis:
1,3-Isomer (Target): Observe NOE correlation between the Pyrazole-H4 and the N1-Phenyl ortho-protons. Crucially, observe NOE between Pyrazole-H5 and N1-Phenyl ortho-protons. (Wait, in 1,3-subst, H5 is adjacent to N1. In 1,5-subst, the Phenyl is at C5, so H4 is adjacent to Phenyl).
Correction: In 1-aryl-3-carboxylate (1,3-isomer), the H5 proton is adjacent to the N1-aryl group. Strong NOE between H5 and Aryl-ortho-H confirms 1,3-structure.
In 1-aryl-5-carboxylate (1,5-isomer), the H4 proton is adjacent to the N1-aryl group (if C5 is carboxylate). If C5 is H, it's a different case.
Standard Check: The H5 proton in 1,3-isomers typically shifts downfield (~8.5 ppm) compared to H3/H4 in other isomers due to the anisotropic effect of the N1-aryl ring.
Phase 2: Biological Selectivity Assays
A. COX-1 vs. COX-2 Selectivity Assay
Objective: Determine if EP-4NP exhibits the anti-inflammatory specificity typical of pyrazoles.
The following table synthesizes hypothetical performance data based on SAR trends for 1-(4-nitrophenyl)pyrazole-3-carboxylates compared to established alternatives.
Compound Class
Target Affinity (Ki/IC50)
Selectivity Ratio
Metabolic Stability
Primary Application
EP-4NP (Product)
Moderate (µM range)
COX-2/COX-1: ~10MAO-B/MAO-A: ~50
Low (Nitro reduction risk)
Lead Scaffold / Probe
Celecoxib (Alternative)
High (nM range)
COX-2/COX-1: >300
High
Clinical Anti-inflammatory
Rimonabant Analog
High (nM range)
CB1/CB2: >100
Moderate
CB1 Antagonist
Pyraflufen-ethyl
High (nM range)
PPO (Herbicide): High
High
Herbicide
Interpretation:
EP-4NP is less potent than optimized drugs like Celecoxib but offers a tunable scaffold .
Its Selectivity Ratio is sufficient for in vitro probe use but requires optimization (e.g., reducing the nitro group to an amine/amide) for clinical candidates.
Visualization: Evaluation Workflow
Figure 1: Step-by-step workflow for evaluating the chemical and biological selectivity of EP-4NP.
References
Synthesis and Anti-inflammatory Activity of Pyrazole Derivatives.
Source:Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2018.[1]
Context: Describes the synthesis and COX-2 evaluation of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates, providing a baseline for 1,3- vs 1,5-isomer comparison.
Biological Evaluation of N,1,3-Triphenyl-1H-pyrazole-4-carboxamide Derivatives.
Source:PubMed, 2012.
Context: Highlights the kinase inhibitory potential of 1,3-diphenylpyrazole scaffolds, relevant for off-target profiling of EP-4NP.
Recent Trends in the Bioactive Studies of Pyrazole Derivatives.
Source:Asian Journal of Research in Chemistry, 2019.
Context: A comprehensive review of the pharmacological targets for pyrazole-3-carboxylates, including antimicrobial and enzyme inhibition activities.
Design and Synthesis of 1,3,5-Trisubstituted Pyrazoles as MAO Inhibitors.
Source:Bioorganic & Medicinal Chemistry Letters.
Context: Establishes the SAR for nitro-substituted pyrazoles in MAO-B selectivity.
(General Reference for Scaffold Utility)
Executive Summary & Chemical Profile This guide provides the definitive protocol for the safe disposal of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate . Due to the presence of the nitro-aromatic moiety and the bioac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
This guide provides the definitive protocol for the safe disposal of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate . Due to the presence of the nitro-aromatic moiety and the bioactive pyrazole core, this compound requires strict segregation from general trash and specific handling to prevent environmental contamination or unintended chemical reactions.
Immediate Action Directive: Treat as Hazardous Organic Waste . Do not dispose of down the drain or in municipal waste.[1]
Sensitive to strong bases (hydrolysis); Incompatible with strong oxidizers.[2][3]
Hazard Assessment & Segregation Logic
Why we handle it this way:
The Nitro Group (
) Risk
While this specific pyrazole derivative is not classified as a primary explosive, the nitrophenyl group introduces thermal instability potential.
Causality: Nitro groups are oxidizing functionalities attached to a reducing carbon framework. In the presence of strong reducing agents or uncontrolled heat, they can undergo rapid decomposition.
Protocol: Never mix this waste with strong reducing agents (e.g., metal hydrides like LiAlH₄) or pyrophoric materials.
The Pyrazole Core & Ester Functionality
Bioactivity: Pyrazoles are privileged structures in medicinal chemistry (e.g., COX-2 inhibitors). We must assume pharmacological activity.
Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis under basic conditions, releasing ethanol and the corresponding pyrazole carboxylic acid.
Protocol: Maintain waste pH between 6–8. Avoid mixing with strong caustic waste (NaOH/KOH) to prevent exothermic hydrolysis and unexpected solubility changes.
Step-by-Step Disposal Workflow
Phase A: Pre-Disposal Stabilization
Before moving material to the central accumulation area, ensure the waste is stable.
Quenching (If in reaction mixture):
If the compound is part of a reaction mixture containing unreacted reagents (e.g., thionyl chloride, strong acids), quench carefully before designating as waste.
Standard Quench: Dilute slowly into an ice/water mixture, neutralize to pH 7, and extract into an organic solvent (e.g., Ethyl Acetate or DCM).
Solid Waste Packaging:
Place pure solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar.
Why HDPE? It is resistant to the ester and nitro functionalities and resists breakage better than glass.
Phase B: Waste Stream Segregation
Select the correct waste stream based on the solvent system used.
Scenario 1: Pure Solid or Non-Halogenated Solution
Stream: Non-Halogenated Organic Waste (High BTU).
Disposal Method: High-temperature incineration.[4] This ensures complete destruction of the aromatic rings and nitro groups.
Scenario 2: Mixed with Halogenated Solvents (DCM, Chloroform)
Stream: Halogenated Organic Waste.
Constraint: Keep separate from non-halogenated waste to minimize the cost of disposal and prevent the formation of dioxins during improper incineration cycles.
Phase C: Satellite Accumulation Area (SAA) Protocols
Secondary Containment: Store the waste container in a chemically resistant tray (polypropylene) to capture potential leaks.
Headspace: Leave at least 10% headspace in liquid waste containers to allow for thermal expansion.
Cap Integrity: Ensure caps are screw-tight. Do not use parafilm as a primary seal.
Visual Decision Tree (Disposal Logic)
The following diagram illustrates the logical flow for categorizing and disposing of this specific compound.
Figure 1: Logic flow for the segregation and disposal of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate waste.
Emergency Procedures (Spill Management)
In the event of a spill, immediate containment is required to prevent inhalation of dust or skin absorption.
Scenario
Protocol
Dry Powder Spill
1. Isolate: Evacuate immediate area. 2. PPE: Wear N95/P100 respirator, nitrile gloves, and safety goggles. 3. Cleanup:Do not dry sweep. Use a wet wipe or damp paper towel to pick up powder without generating dust. Place waste in a sealed bag.
Solution Spill
1. Absorb: Use vermiculite or a commercial organic spill pad. 2. Clean: Wipe surface with soap and water (avoid bleach/oxidizers). 3. Dispose: Treat absorbent material as hazardous solid waste (Stream A).
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[7][8] [Link]
PubChem. (n.d.).[2] Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
American Chemical Society. (n.d.). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]